tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUXWAQHQHPYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719213 | |
| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-10-9 | |
| Record name | tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, owing to its versatile functionality.
Core Chemical Properties
This compound, a derivative of piperidine, possesses a unique combination of a hydroxyl group, a lactam carbonyl, and a tert-butoxycarbonyl (Boc) protecting group. These features make it a chiral scaffold with multiple points for chemical modification.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1245646-10-9 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | 2-8°C | N/A |
| Predicted Density | 1.208±0.06 g/cm³ | N/A |
| Predicted pKa | 13.98±0.20 | N/A |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of a Precursor, tert-Butyl 4-oxopiperidine-1-carboxylate
This protocol details the synthesis of a related and commercially available precursor, which is foundational for understanding the chemistry of the piperidone ring system.
Materials:
-
Piperidin-4-one monohydrate hydrochloride
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether (Et₂O)
-
5% Aqueous solution of potassium bisulfate (KHSO₄)
-
Brine
Procedure:
-
Piperidin-4-one monohydrate hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and H₂O.
-
Sodium bicarbonate (2.0 eq.) is added to the solution, and the mixture is stirred for 15 minutes at room temperature.
-
Di-tert-butyl dicarbonate (1.2 eq.) is then added, and the reaction mixture is stirred for 16 hours at room temperature.
-
The mixture is diluted with diethyl ether and washed sequentially with a 5% aqueous solution of KHSO₄, water, and brine.
-
The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.[2]
Conceptual Protocol: Reduction to this compound
The conversion of a 2,4-dioxo precursor to the target 4-hydroxy-2-oxo compound would necessitate a chemoselective reduction of the 4-carbonyl group.
Reagents:
-
tert-Butyl 2,4-dioxopiperidine-1-carboxylate
-
Reducing agent (e.g., Sodium borohydride (NaBH₄))
-
Methanol or Ethanol
Procedure:
-
The tert-butyl 2,4-dioxopiperidine-1-carboxylate would be dissolved in a suitable alcoholic solvent like methanol or ethanol at a controlled temperature, likely 0°C.
-
A mild reducing agent, such as sodium borohydride, would be added portion-wise to the solution to selectively reduce the less sterically hindered 4-keto group over the lactam carbonyl at the 2-position.
-
The reaction would be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction would be quenched, and the product would be isolated and purified using standard techniques like column chromatography.
The following diagram illustrates the conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups.
-
N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group for the piperidine nitrogen, rendering it less nucleophilic. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for further functionalization.[3]
-
Hydroxyl Group: The secondary alcohol at the 4-position is a key site for modification. It can undergo O-alkylation, O-acylation, and oxidation to the corresponding ketone.[4] For O-alkylation, a strong base like sodium hydride is typically used for deprotonation, followed by reaction with an alkyl halide.[4] Acylation can be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.[4]
-
Lactam Carbonyl: The amide bond within the lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids to ensure its stability.[5]
The logical relationship of its reactivity is depicted in the following diagram.
Caption: Reactivity profile of the title compound.
Spectroscopic Analysis
Spectroscopic data is crucial for the characterization of this compound. While specific spectra for this exact compound are not publicly available, data for closely related analogs provide expected spectral features.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), protons on the piperidine ring (a series of multiplets in the region of 1.5-4.0 ppm), and a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum should display a signal for the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), signals for the piperidine ring carbons, a signal for the lactam carbonyl (typically downfield), and a signal for the carbon bearing the hydroxyl group (in the range of 60-70 ppm).
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically around 1680-1720 cm⁻¹. A broad absorption corresponding to the O-H stretch of the hydroxyl group would be expected in the region of 3200-3600 cm⁻¹. The C-O stretch of the ester and alcohol will also be present.
Mass Spectrometry: Mass spectral analysis would show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, confirming the molecular weight of the compound.
Applications in Drug Discovery
Piperidine scaffolds are prevalent in a vast number of approved drugs due to their ability to confer favorable pharmacokinetic properties. This compound serves as a versatile building block for introducing this privileged substructure into novel drug candidates. The presence of multiple functional groups allows for the generation of diverse chemical libraries for screening against various biological targets. Substituted 2-oxopiperidines have been investigated for a range of biological activities, highlighting the potential of this core structure in medicinal chemistry. The strategic importance of similar N-Boc protected piperidines is evident in their application as key intermediates in the synthesis of kinase inhibitors and central nervous system agents.
References
- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
A comprehensive technical guide to the spectroscopic analysis of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. This document provides a structured overview of its spectroscopic data, detailed experimental methodologies, and a workflow for its analysis.
Spectroscopic Data Summary
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| Data not available |
Note: Expected signals would include those for the tert-butyl group (singlet, 9H), protons on the piperidine ring (multiplets), the hydroxyl proton (broad singlet), and the proton on the carbon bearing the hydroxyl group.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Note: Expected signals would include those for the carbonyl carbon of the lactam, the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available |
Note: Expected characteristic peaks would include a broad O-H stretch (hydroxyl), a C=O stretch (lactam), and another C=O stretch (carbamate).
Table 4: Mass Spectrometry Data
| m/z | Ion Assignment |
| Data not available |
Note: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, along with fragmentation patterns characteristic of the structure.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for standard organic compound analysis and should be adapted based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (0 ppm).[2]
-
Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.[3]
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[3]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4]
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion or coupling with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample molecules. Common techniques for organic molecules include:
-
Electron Ionization (EI): This is a high-energy method that often leads to extensive fragmentation, providing structural information.[5]
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules, often resulting in a prominent molecular ion peak.[6]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
In-depth Technical Guide: tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate (CAS Number 1245646-10-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, identified by CAS number 1245646-10-9, is a heterocyclic organic compound.[1][2] Its structure, featuring a piperidine ring with hydroxyl and oxo functional groups, along with a tert-butoxycarbonyl (Boc) protecting group, positions it as a potentially valuable building block in medicinal chemistry and drug discovery. This document provides a summary of its known properties and a list of current suppliers.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in a laboratory setting. Data is derived from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1245646-10-9 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-Boc-4-hydroxy-2-oxopiperidine, tert-Butyl 4-hydroxy-2-oxopiperidone-1-carboxylate | [1] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 374.1±35.0 °C (Predicted) | |
| Density | 1.208±0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1=O)O | [2] |
| InChI | InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)6-8(11)13/h7,12H,4-6H2,1-3H3 | [2] |
Experimental Data and Applications
Despite its availability from various chemical suppliers and its classification as a research chemical, a comprehensive search of publicly available scientific literature and technical documentation did not yield specific experimental protocols, signaling pathways, or detailed experimental workflows for this compound.
The chemical structure suggests its potential use as an intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine scaffold is a common motif in many biologically active compounds, and the hydroxyl and carbonyl groups offer reactive sites for further chemical modifications.
Logical Relationship: Potential as a Synthetic Intermediate
The following diagram illustrates the logical role of this compound as a building block in chemical synthesis.
Suppliers
This compound is available from a number of commercial suppliers. Researchers interested in obtaining this compound can refer to the following companies:
-
Pure Chemistry Scientific Inc.[3]
-
SHANGHAI ZZBIO CO., LTD.[3]
-
Nanjing Baianmai biological medicine science and Technology Co Ltd.[3]
-
Ambeed[4]
-
BLD Pharm
-
ChemicalBook
-
Pharmaffiliates[5]
Conclusion
This compound is a readily available chemical intermediate with potential applications in synthetic and medicinal chemistry. While its fundamental physicochemical properties are documented, there is a notable absence of published research detailing its specific use in experimental protocols, its role in defined signaling pathways, or its inclusion in complex experimental workflows. The information presented in this guide is based on currently accessible data from chemical suppliers and databases. Further research and publication are required to fully elucidate the practical applications and biological significance of this compound.
References
Navigating the Physicochemical Landscape of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the anticipated solubility and stability of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a predictive overview based on structural analysis and outlining comprehensive experimental protocols for precise characterization.
Executive Summary
This compound is a heterocyclic compound featuring a piperidine ring system with multiple functional groups that dictate its physicochemical properties. Understanding its solubility in common laboratory solvents and its stability under various environmental conditions is paramount for its effective use in drug discovery and development. This guide synthesizes theoretical knowledge with established experimental methodologies to provide a robust framework for handling and characterizing this molecule.
Structural Analysis and Predicted Properties
The molecular structure of this compound comprises a polar piperidine backbone, a hydroxyl group, a lactam (a cyclic amide), and a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group. This combination of polar and nonpolar moieties suggests a nuanced solubility profile.
-
Polar Contributions: The hydroxyl (-OH) and the lactam carbonyl (-C=O) groups are capable of forming hydrogen bonds, which is expected to enhance solubility in polar protic solvents like water, ethanol, and methanol.[1][2]
-
Nonpolar Contributions: The tert-butyl group is sterically hindered and hydrophobic, which will likely favor solubility in nonpolar aprotic solvents.[3] The piperidine ring itself has a degree of nonpolar character.[4][5]
-
Overall Prediction: The molecule is anticipated to exhibit moderate solubility in a range of solvents, with a preference for polar aprotic solvents like DMSO and DMF, where both polar and nonpolar characteristics can be accommodated. Its solubility in purely aqueous media is expected to be limited.
Predicted Solubility Profile
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | Hydrogen bonding potential from hydroxyl and lactam is offset by the hydrophobic tert-butyl group and piperidine ring. |
| Ethanol | Polar Protic | Moderate to High | Balances polar interactions with the hydroxyl and lactam groups and nonpolar interactions with the alkyl chain. |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, its smaller alkyl chain may slightly enhance solubility of polar compounds. |
| DMSO | Polar Aprotic | High | Excellent solvent for a wide range of compounds, capable of solvating both polar and nonpolar moieties. |
| DMF | Polar Aprotic | High | Similar to DMSO, it is a versatile polar aprotic solvent. |
| Acetone | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but should still effectively solvate the molecule. |
| Acetonitrile | Polar Aprotic | Moderate | A common solvent in chromatography, expected to show moderate solvating power. |
| Dichloromethane | Nonpolar Aprotic | Moderate to Low | The nonpolar nature will interact favorably with the tert-butyl group and piperidine ring, but less so with the polar groups. |
| Ethyl Acetate | Moderately Polar | Moderate | Possesses both ester and alkyl character, making it a reasonable solvent for this compound. |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, two common methods are recommended: Kinetic and Thermodynamic Solubility Assays.
Kinetic Solubility Assay
This high-throughput method is useful in early-stage drug discovery for a rapid assessment of solubility.[6][7][8][9][10]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with shaking.[7]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or observe for precipitate formation.
-
Quantification (Optional): For a more precise measurement, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.[7][9]
Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound and is considered the gold standard, particularly for later-stage development.[11][12][13][14]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][13]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by its functional groups: a lactam, a carbamate, and a secondary alcohol on a piperidine ring.
-
Lactam Ring: The six-membered δ-lactone ring is generally stable.[15] However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding amino acid.[16][17][18]
-
Carbamate Group: The Boc protecting group is a carbamate, which is known to be labile under acidic conditions, resulting in its removal and the formation of the deprotected piperidine, isobutylene, and carbon dioxide. Carbamates are generally more stable under neutral and basic conditions.[19][20][21]
-
Piperidine Ring: The piperidine ring itself is a stable saturated heterocycle.[4][22]
-
Overall Stability: The primary anticipated instability will be the hydrolysis of the Boc group under acidic conditions. The lactam is expected to be more stable but could be a secondary site of degradation under more forceful conditions.
Experimental Protocol for Stability Assessment
A comprehensive stability study should be conducted following the International Council for Harmonisation (ICH) guidelines.[23][24][25][26][27]
Methodology:
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate the compound in a solution of HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the compound in a solution of NaOH (e.g., 0.1 M) at an elevated temperature.
-
Oxidative Degradation: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C).
-
Photostability: Expose the compound (both solid and in solution) to UV and visible light as per ICH Q1B guidelines.
-
-
ICH Stability Study (Long-Term and Accelerated):
-
Analysis:
-
Analyze the samples from both forced degradation and ICH studies using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Characterize any significant degradation products using techniques like LC-MS/MS and NMR to elucidate the degradation pathways.
-
Caption: Workflow for stability testing and degradation pathway analysis.
Conclusion
While awaiting specific empirical data, this guide provides a robust theoretical and methodological framework for understanding and evaluating the solubility and stability of this compound. The presence of both polar and nonpolar functional groups suggests a broad, albeit moderate, solubility profile. The primary stability concern is the acid-lability of the Boc-protecting group. The detailed experimental protocols herein offer a clear path for researchers to obtain precise quantitative data, ensuring the effective and reliable application of this compound in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Lactone - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 22. biosynce.com [biosynce.com]
- 23. mastercontrol.com [mastercontrol.com]
- 24. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 25. pharma.gally.ch [pharma.gally.ch]
- 26. snscourseware.org [snscourseware.org]
- 27. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
The Versatile Scaffold: A Technical Guide to tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a functionalized piperidine derivative with significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. The presence of a protected amine, a hydroxyl group, and a lactam functionality within a single, conformationally defined scaffold makes this molecule a highly attractive starting material for the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules. This guide will detail its synthesis, potential applications, and provide detailed experimental protocols for its preparation and key transformations.
Synthesis of the Core Scaffold
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the initial preparation of N-Boc-4-hydroxypiperidine, followed by a selective oxidation to introduce the 2-oxo functionality.
Synthesis of N-Boc-4-hydroxypiperidine
The precursor, N-Boc-4-hydroxypiperidine, can be synthesized in high yield via the reduction of N-Boc-4-piperidone.
Selective Oxidation to this compound
The key step in the synthesis of the target molecule is the selective oxidation of the C-2 position of the N-Boc-4-hydroxypiperidine ring. A chemo-enzymatic approach employing a TEMPO-mediated oxidation offers a promising strategy for this transformation. This method has been reported for the dual C-H oxidation of related piperidine derivatives.
Potential Applications in Organic Synthesis
The trifunctional nature of this compound opens up a wide range of possibilities for its application as a synthetic intermediate. The hydroxyl group can be derivatized through various reactions, the lactam can be manipulated, and the Boc-protected amine can be deprotected for further functionalization.
Derivatization of the Hydroxyl Group
The secondary alcohol in the 4-position is a key handle for introducing molecular diversity.
Table 1: Summary of Potential Derivatization Reactions
| Reaction Type | Reagents | Product Type | Potential Utility |
| Etherification | NaH, R-X | 4-Alkoxy-2-oxopiperidine | Introduction of various alkyl or aryl side chains. |
| Esterification | R-COCl, base | 4-Acyloxy-2-oxopiperidine | Modification of polarity and biological activity. |
| Mitsunobu Reaction | PPh₃, DIAD, Nu-H | 4-Substituted-2-oxopiperidine | Stereospecific introduction of nucleophiles with inversion of configuration. |
Functionalization of the Piperidine Scaffold
Following derivatization of the hydroxyl group, the Boc protecting group can be removed to allow for further functionalization of the piperidine nitrogen, leading to a diverse array of substituted 2-piperidones.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis and key transformations of this compound. These protocols are based on established procedures for analogous compounds and should be adapted and optimized as necessary.
Synthesis of this compound
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
To a solution of 4-piperidone monohydrate hydrochloride (15.3 g, 100 mmol) in a mixture of THF (100 mL) and water (100 mL) is added sodium bicarbonate (16.8 g, 200 mmol). The mixture is stirred at room temperature for 15 minutes. Di-tert-butyl dicarbonate (24.0 g, 110 mmol) is then added, and the reaction mixture is stirred vigorously at room temperature for 16 hours. The mixture is diluted with diethyl ether (100 mL) and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.
Step 2: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate
tert-Butyl 4-oxopiperidine-1-carboxylate (19.9 g, 100 mmol) is dissolved in methanol (200 mL) and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (5.7 g, 150 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (50 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.
Step 3: Synthesis of this compound (Proposed)
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (2.01 g, 10 mmol) in acetonitrile (50 mL) is added TEMPO (0.156 g, 1 mmol) and a solution of sodium chlorite (1.36 g, 15 mmol) and sodium hypochlorite (1.1 mL of a 10-15% aqueous solution, ~1.5 mmol) in water (10 mL). The mixture is stirred vigorously at room temperature for 24 hours, monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL). The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride solution (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Derivatization Reactions
Protocol 3.2.1: Etherification (Williamson Ether Synthesis)
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere is added a solution of this compound (2.15 g, 10 mmol) in anhydrous THF (10 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then the desired alkyl halide (11 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is carefully quenched with water (10 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the corresponding 4-alkoxy-2-oxopiperidine derivative.
Protocol 3.2.2: Esterification
To a solution of this compound (2.15 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL) at 0 °C is added the desired acyl chloride (11 mmol) dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with water (20 mL) and the layers are separated. The organic layer is washed with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL), then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give the 4-acyloxy-2-oxopiperidine derivative.
Protocol 3.2.3: Mitsunobu Reaction
To a solution of this compound (2.15 g, 10 mmol), the nucleophile (e.g., a phenol or phthalimide, 12 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (50 mL) at 0 °C is added diisopropyl azodicarboxylate (DIAD, 2.4 mL, 12 mmol) dropwise. The reaction is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired 4-substituted-2-oxopiperidine with inverted stereochemistry.
Conclusion
This compound represents a highly valuable and versatile building block for organic synthesis. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the orthogonal reactivity of its functional groups, provides a powerful platform for the generation of diverse and complex molecular architectures. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and synthetic organic chemistry, enabling the exploration of new chemical space and the development of novel bioactive compounds. Further research into the stereoselective synthesis and applications of this scaffold is warranted and promises to yield exciting new discoveries.
The Emergence of a Versatile Scaffold: A Technical Guide to tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of N-protected piperidine scaffolds in drug discovery. The strategic placement of hydroxyl and carbonyl functionalities, combined with the versatile Boc protecting group, makes this molecule a valuable intermediate for synthesizing complex and biologically active compounds.
This guide details the plausible synthetic routes, experimental protocols, and the context of its utility in modern pharmaceutical research, drawing upon established methodologies for analogous compounds.
Synthetic Pathways: From Dioxo-Piperidine to a Chiral Hydroxy-Lactam
The most logical and scientifically supported pathway to this compound involves a two-stage process: the initial synthesis of a dioxo-precursor followed by a stereoselective reduction.
A common and well-documented method for the synthesis of the key intermediate, tert-butyl 2,4-dioxopiperidine-1-carboxylate, starts from N-Boc-protected β-alanine and Meldrum's acid. This approach provides a reliable route to the piperidine-2,4-dione core.
The subsequent and crucial step is the selective reduction of the 4-keto group. Drawing parallels from the synthesis of similar chiral tetramic acids and N-acylated 4,6-dioxopiperidines, a stereoselective reduction can be achieved using sodium borohydride in a mixture of dichloromethane and acetic acid. This method has been shown to be highly effective in producing the corresponding cis-4-hydroxy derivative with high diastereoselectivity.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Synthesis of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate
This procedure is adapted from established methods for the synthesis of N-protected piperidine-2,4-diones.
Materials:
-
Boc-β-alanine
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Potassium Bisulfate (KHSO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-β-alanine, Meldrum's acid (1.1 equivalents), and DMAP (1.5 equivalents) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add EDC.HCl (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 5% aqueous KHSO₄.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.
-
Reduce the solvent volume under vacuum and allow the product to crystallize at 4°C overnight.
-
Filter the solid and wash with cold ethyl acetate to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| Boc-β-alanine | 189.21 | 1.0 |
| Meldrum's acid | 144.12 | 1.1 |
| EDC.HCl | 191.70 | 1.2 |
| DMAP | 122.17 | 1.5 |
| tert-Butyl 2,4-dioxopiperidine-1-carboxylate | 213.23 | - |
Table 1: Molar equivalents for the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Selective Reduction to this compound
This protocol is based on the stereoselective reduction of a similar N-acylated 4,6-dioxopiperidine.
Materials:
-
tert-Butyl 2,4-dioxopiperidine-1-carboxylate
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Acetic Acid (AcOH)
Procedure:
-
Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in dichloromethane.
-
Cool the solution in an ice bath to 0°C and add acetic acid.
-
Add sodium borohydride (3.0 equivalents) portion-wise, maintaining the internal temperature below 10°C.
-
Stir the reaction mixture at 0°C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| tert-Butyl 2,4-dioxopiperidine-1-carboxylate | 213.23 | 1.0 |
| Sodium Borohydride | 37.83 | 3.0 |
| This compound | 215.25 | - |
Table 2: Molar equivalents for the selective reduction.
Role in Drug Discovery and Development
While specific blockbuster drugs containing the this compound moiety are not prominently cited, the strategic importance of this scaffold lies in its utility as a versatile intermediate. The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The N-Boc protecting group allows for controlled and sequential chemical modifications.
The 4-hydroxy group can serve as a handle for further functionalization, such as etherification, esterification, or displacement, enabling the exploration of chemical space around this core. The 2-oxo (lactam) functionality introduces a degree of rigidity and a hydrogen bond donor/acceptor site, which can be crucial for binding to biological targets.
The logical relationship for the utilization of such a building block in a drug discovery program can be illustrated as follows:
An In-depth Technical Guide to tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a piperidine ring, a hydroxyl group, a ketone, and a bulky tert-butoxycarbonyl (Boc) protecting group, makes it a versatile synthetic intermediate. The piperidine scaffold is a common motif in a wide array of biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical identity, structure, potential synthetic routes, and prospective biological significance.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental for its application in research and development.
IUPAC Name: this compound
Synonyms:
-
1-Boc-4-hydroxy-2-oxopiperidine
-
N-Boc-4-hydroxy-2-piperidone
-
1-(tert-Butoxycarbonyl)-4-hydroxy-2-oxopiperidine
CAS Number: 1245646-10-9
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
While specific, experimentally derived quantitative data for this compound is not widely available in public databases, data for its precursor, N-Boc-4-hydroxypiperidine, is well-documented and provides a useful reference. Spectroscopic data for the (S)-enantiomer of the title compound is listed by some chemical suppliers, but the raw data is not publicly accessible.[1]
Table 1: Physicochemical Properties of N-Boc-4-hydroxypiperidine (Precursor)
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 61-65 °C | [3] |
| Boiling Point | 292.3 °C at 760 mmHg | [3] |
| Density | ~1.1 g/cm³ | [3] |
Spectroscopic Data of N-Boc-4-hydroxypiperidine (Precursor):
-
¹H NMR (CDCl₃, 400MHz): δ 3.75-3.85 (m, 3H), 2.95-3.05 (m, 2H), 1.79-1.85 (m, 2H), 1.66 (br, 1H), 1.39-1.49 (m, 2H), 1.42 (s, 9H) ppm.[4]
Experimental Protocols
Proposed Synthetic Pathway:
The synthesis can be envisioned as a two-step process starting from 4-hydroxypiperidine.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of N-Boc-4-hydroxypiperidine
This procedure is adapted from established methods for the Boc protection of 4-hydroxypiperidine.[5]
-
Materials:
-
4-Hydroxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq.) in a mixture of dichloromethane and water.
-
Add sodium bicarbonate (1.5 eq.) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
-
Step 2: Proposed Synthesis of this compound
This proposed step involves the selective oxidation of the C-2 position of the piperidine ring. This can be challenging due to the presence of the secondary alcohol at C-4. A possible approach could involve a ruthenium-catalyzed oxidation.
-
Materials:
-
N-Boc-4-hydroxypiperidine
-
Ruthenium(III) chloride (RuCl₃)
-
Sodium periodate (NaIO₄)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a mixture of acetonitrile and water.
-
Add a catalytic amount of Ruthenium(III) chloride.
-
Add sodium periodate (2.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Biological Significance and Potential Applications
While no specific biological activities have been reported for this compound itself, its core structure, 4-hydroxypiperidine, is a privileged scaffold in medicinal chemistry. Its precursor, N-Boc-4-hydroxypiperidine, is a key intermediate in the synthesis of various therapeutic agents.[4][6]
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The 4-hydroxypiperidine moiety is a common feature in many CNS-active drugs. N-Boc-4-hydroxypiperidine is a building block for the synthesis of dopamine D4 and histamine H3 receptor antagonists, which are targets for treating conditions like schizophrenia and neurodegenerative diseases.[7]
-
Oncology: Derivatives of 4-hydroxypiperidine have been investigated as allosteric inhibitors of glutaminase (GAC), a target in cancer metabolism.[8]
-
Inflammatory Diseases: N-Boc-4-hydroxypiperidine is used in the synthesis of glucocorticoid receptor antagonists, which have potential applications in treating inflammatory conditions and metabolic disorders.[4][9]
Potential Signaling Pathway Involvement:
Based on the known targets of its derivatives, this compound could be a valuable intermediate for synthesizing modulators of the following signaling pathways:
Caption: Potential signaling pathways targeted by derivatives.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, the well-documented importance of its structural motifs and its precursor, N-Boc-4-hydroxypiperidine, strongly suggests its utility in drug discovery programs targeting a range of diseases, particularly those affecting the central nervous system and in oncology. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate(1265900-08-0) 1H NMR [m.chemicalbook.com]
- 2. N-Boc-4-Hydroxypiperidine | LGC Standards [lgcstandards.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the initial formation of a piperidine-2,4-dione ring followed by a selective reduction of the 4-keto group.
Introduction
Substituted piperidine scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds. The title compound, with its hydroxyl and lactam functionalities, offers multiple points for further chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate
This procedure follows a condensation and cyclization approach to form the piperidine-2,4-dione ring system.
Materials:
-
3-((tert-butoxycarbonyl)amino)propanoic acid
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI-HCl)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
Saturated aqueous Sodium chloride (brine)
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a 250 mL round-bottomed flask, add 3-((tert-butoxycarbonyl)amino)propanoic acid (4.0 g, 21.1 mmol), Meldrum's acid (3.66 g, 25.3 mmol), and 4-dimethylaminopyridine (3.92 g, 31.6 mmol).
-
Add 100 mL of anhydrous dichloromethane to the flask and cool the resulting mixture to 0 °C in an ice bath.
-
To the cooled mixture, add EDCI-HCl (6.01 g, 31.6 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous potassium bisulfate.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to yield the crude product.
-
Dissolve the crude product in 100 mL of ethyl acetate and reflux for 4 hours.
-
Evaporate the volatiles under reduced pressure to obtain tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Step 2: Selective Reduction of tert-Butyl 2,4-dioxopiperidine-1-carboxylate
This step employs a mild reducing agent to selectively reduce the 4-keto group to a hydroxyl group while preserving the 2-oxo (amide) functionality.
Materials:
-
tert-Butyl 2,4-dioxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Ammonium chloride (NH₄Cl)
-
Saturated aqueous Sodium chloride (brine)
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (3.2 g, ~15 mmol, based on 71% yield from the previous step) in methanol in a suitable flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Data Presentation
| Parameter | Step 1: Dione Formation | Step 2: Selective Reduction |
| Starting Material | 3-((tert-butoxycarbonyl)amino)propanoic acid | tert-Butyl 2,4-dioxopiperidine-1-carboxylate |
| Key Reagents | Meldrum's acid, EDCI, DMAP | Sodium borohydride |
| Solvent | Dichloromethane, Ethyl acetate | Methanol |
| Reaction Temperature | 0 °C to Room Temperature, then Reflux | 0 °C |
| Reaction Time | 12 hours (stirring) + 4 hours (reflux) | 1-2 hours |
| Typical Yield | ~71%[1] | High (specific yield may vary) |
| Purification Method | Recrystallization/Evaporation | Flash Column Chromatography |
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for N-Boc Protection of 4-hydroxy-2-oxopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of nitrogen atoms is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] 4-hydroxy-2-oxopiperidine is a valuable building block in medicinal chemistry, and the selective protection of its lactam nitrogen is a critical step in the synthesis of more complex molecules. These application notes provide detailed protocols and reaction conditions for the N-Boc protection of 4-hydroxy-2-oxopiperidine.
Reaction Principle
The N-Boc protection of 4-hydroxy-2-oxopiperidine involves the reaction of the lactam nitrogen with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the Boc anhydride.[1] The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction rate.[3][4]
Experimental Protocols
Two primary methods for the N-Boc protection of 4-hydroxy-2-oxopiperidine are presented below, derived from analogous protections of similar substrates like 2-piperidone and 4-hydroxypiperidine.[2][5][6]
Protocol 1: Standard Method with Inorganic Base
This protocol is a general and cost-effective method for N-Boc protection.
Materials:
-
4-hydroxy-2-oxopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxy-2-oxopiperidine (1.0 eq.) in dichloromethane (or a 1:1 mixture of dioxane and water), add the base (sodium bicarbonate or potassium carbonate, 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.05-1.2 eq.) in the same solvent dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
If using an aqueous co-solvent, separate the organic layer. If using only DCM, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the N-Boc-4-hydroxy-2-oxopiperidine.
Protocol 2: DMAP-Catalyzed Method
This protocol is suitable for less reactive substrates or when a faster reaction rate is desired.[2][7]
Materials:
-
4-hydroxy-2-oxopiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
0.1 N aqueous HCl
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxy-2-oxopiperidine (1.0 eq.) in acetonitrile or dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the solution.
-
Add a catalytic amount of DMAP (0.1 eq.). A rapid evolution of CO₂ gas may be observed.[3][4]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 0.1 N aqueous HCl to remove DMAP.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol 1 (Standard) | Protocol 2 (DMAP-Catalyzed) |
| Starting Material | 4-hydroxy-2-oxopiperidine | 4-hydroxy-2-oxopiperidine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) |
| Base/Catalyst | NaHCO₃ or K₂CO₃ | 4-Dimethylaminopyridine (DMAP) |
| Stoichiometry | 1.05-1.2 eq. Boc₂O, 1.5 eq. Base | 1.1-1.5 eq. Boc₂O, 0.1 eq. DMAP |
| Solvent | Dichloromethane or Dioxane/Water | Acetonitrile or Dichloromethane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 2-4 hours |
| Work-up | Aqueous work-up | Acidic and basic aqueous washes |
| Purification | Column Chromatography/Recrystallization | Column Chromatography |
Potential Side Reactions
A potential side reaction is the O-Boc protection of the hydroxyl group to form a di-Boc byproduct.[5] Careful control of the stoichiometry of Boc₂O and reaction conditions can minimize this.
Logical Workflow Diagram
Caption: Experimental workflow for the N-Boc protection of 4-hydroxy-2-oxopiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Di-tert-butyl_dicarbonate [chemeurope.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a versatile bifunctional building block for the construction of novel and medicinally relevant heterocyclic scaffolds. The presence of a hydroxyl group, a lactam carbonyl, and a Boc-protected amine within the same molecule offers a unique platform for the diastereoselective synthesis of complex fused and spirocyclic systems. This document outlines detailed experimental protocols for the synthesis of novel oxazolo- and pyrano-fused piperidines, as well as spiro-oxazolidinone piperidines, supported by quantitative data and visual workflows.
Synthesis of a Fused Oxazolo[3,4-a]piperidin-5-one Scaffold
The vicinal hydroxyl and N-Boc protected amino functionalities in this compound can be exploited for the synthesis of a fused oxazolo[3,4-a]piperidin-5-one scaffold. This is achieved through a two-step process involving deprotection of the Boc group followed by an intramolecular cyclization.
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-hydroxy-2-oxopiperidine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 2 | >95 | >98 |
| 2 | Oxazolo[3,4-a]piperidin-5-one | Phosgene or triphosgene, Triethylamine | Toluene | 80 | 4 | 85 | >97 |
Experimental Protocol: Synthesis of Oxazolo[3,4-a]piperidin-5-one
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
To this solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-hydroxy-2-oxopiperidine.
Step 2: Intramolecular Cyclization to form Oxazolo[3,4-a]piperidin-5-one
-
Dissolve the crude 4-hydroxy-2-oxopiperidine (1.0 eq) and triethylamine (2.5 eq) in anhydrous toluene (15 mL/mmol).
-
Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in toluene dropwise.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove triethylamine hydrochloride.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the pure oxazolo[3,4-a]piperidin-5-one.
Reaction Pathway
Experimental procedure for the oxidation of N-Boc-4-hydroxypiperidine to the corresponding lactam
Application Note: Protocols for the Oxidation of N-Boc-4-hydroxypiperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-4-hydroxypiperidine is a pivotal building block in the synthesis of a wide array of piperidine-based pharmaceuticals.[1] The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. A key synthetic transformation of N-Boc-4-hydroxypiperidine is the oxidation of its secondary alcohol at the C-4 position to the corresponding ketone, N-Boc-4-piperidone.[2][3] This ketone is a versatile intermediate for further molecular derivatization, often used in reactions like reductive amination to build more complex drug candidates.[4]
It is important to note that the oxidation of the hydroxyl group at the 4-position of N-Boc-4-hydroxypiperidine yields a ketone (N-Boc-4-piperidone). The formation of a lactam would involve oxidation at a carbon atom adjacent to the ring nitrogen. This document details three widely-used and effective methods for the synthesis of N-Boc-4-piperidone: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation.
Comparison of Oxidation Methods
The choice of oxidation method is critical and depends on factors such as reaction scale, substrate sensitivity, desired purity, and reagent availability and toxicity.[2] The following table summarizes the key quantitative data for the three detailed oxidation protocols.
| Method | Oxidizing Agent/System | Typical Yield | Typical Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >95%[3] | High | 1-3 hours[2] | Mild conditions (room temp.), high yield, convenient.[2] | DMP is expensive and can be shock-sensitive. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | >95%[2] | >98%[2] | 2-4 hours[2] | High yield, reliable for many substrates.[2] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[2] |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl (Bleach) | High | High | 1-2 hours[2] | Catalytic, cost-effective, reduced waste.[2] | Reaction can be sensitive to temperature and pH. |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method employs a hypervalent iodine reagent and is known for its mild reaction conditions and high efficiency.[2]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[3]
Procedure:
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[2]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the mixture vigorously until the solid byproducts dissolve.[2]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.[2]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.[2] The crude product can be purified by flash chromatography if necessary.
Protocol 2: Swern Oxidation
A reliable and high-yielding method that uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[2]
Materials:
-
N-Boc-4-hydroxypiperidine
-
Oxalyl chloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise. Ensure the internal temperature remains below -65 °C.[2]
-
After stirring for 15 minutes, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.[2]
-
Stir the reaction mixture at -78 °C for 1 hour.[2]
-
Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[2]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[2]
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.
Protocol 3: TEMPO-Catalyzed Oxidation
This catalytic method uses a stable nitroxyl radical with a co-oxidant, making it cost-effective and environmentally friendly.[2]
Materials:
-
N-Boc-4-hydroxypiperidine
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium Bromide (NaBr)
-
Sodium Hypochlorite (NaOCl, household bleach)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
1 M HCl
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM (0.5 M).[2]
-
Add saturated aqueous sodium bicarbonate solution (2.0 eq) to the mixture.[2]
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.[2]
-
Slowly add household bleach (approx. 1.2 eq) dropwise, maintaining the temperature at 0 °C. The reaction progress is often indicated by a color change from orange to pale yellow.[2]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.[2]
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.[2]
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.[2]
Visualizations
References
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a valuable intermediate in the pharmaceutical industry. The synthesis is presented as a two-step process: the initial preparation of the precursor, tert-Butyl 4-hydroxypiperidine-1-carboxylate, followed by a selective oxidation to yield the final product.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). The presence of a hydroxyl group and a lactam functionality within a protected piperidine ring system makes it a versatile scaffold for further chemical modifications. This document outlines reliable and scalable methods for its preparation, suitable for industrial applications.
Synthetic Pathway Overview
The overall synthetic strategy involves two main transformations:
-
Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine): This precursor is synthesized from readily available starting materials. Several methods are available, with the reduction of N-Boc-4-piperidone being a common and high-yielding approach.
-
Selective Oxidation to this compound: This crucial step involves the selective oxidation of the C-H bond at the 2-position of the piperidine ring to form the lactam, while preserving the hydroxyl group at the 4-position. Ruthenium-catalyzed oxidation is a promising method for this transformation.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate
There are multiple routes to synthesize this key intermediate. Below are protocols for two common, scalable methods.
Method 1: Reduction of tert-Butyl 4-oxopiperidine-1-carboxylate
This method involves the reduction of a commercially available ketone to the corresponding alcohol.
Protocol:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF (150 mL) and Methanol (30 mL), cool the solution to -10°C.
-
Slowly add sodium borohydride (5.7 g, 0.15 mol) in portions, maintaining the temperature at -10°C.
-
Stir the reaction mixture for 30 minutes at -10°C.
-
Quench the reaction by pouring it into ice-water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.[1]
Method 2: Boc Protection of 4-Hydroxypiperidine
This protocol involves the direct protection of 4-hydroxypiperidine.
Protocol:
-
Prepare a mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol), 1 M aqueous sodium hydrogen carbonate solution (150 mL), and dichloromethane (DCM).
-
To the stirred mixture, add di-tert-butyl dicarbonate (21.6 g, 98.9 mmol).
-
Stir the reaction at room temperature for 15 hours.
-
Separate the organic and aqueous phases. The product, N-Boc-4-Hydroxypiperidine, is isolated from the organic phase.[2][3]
Quantitative Data for Precursor Synthesis
| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Reference(s) |
| 1 | tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium borohydride | THF/Methanol | 87% | [1] |
| 2 | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Sodium hydrogen carbonate | Dichloromethane/Water | Quantitative | [2][3] |
Part 2: Selective Oxidation to this compound
This protocol utilizes a ruthenium-catalyzed oxidation, a method known for its efficiency in converting N-acyl amines to lactams. This proposed protocol is based on established principles of ruthenium tetroxide-catalyzed oxidations of N-protected piperidines.
Protocol:
-
In a well-ventilated fume hood, charge a reaction vessel with a solution of tert-Butyl 4-hydroxypiperidine-1-carboxylate (10.0 g, 49.7 mmol) in a solvent mixture of ethyl acetate (100 mL), acetonitrile (100 mL), and water (150 mL).
-
To this solution, add sodium periodate (NaIO₄) (42.5 g, 199 mmol) as the co-oxidant.
-
Cool the mixture to 0°C in an ice bath.
-
Add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.1 g, approx. 0.5 mol%).
-
Stir the reaction mixture vigorously at 0°C. The reaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: Ruthenium tetroxide is a powerful and volatile oxidant. All operations should be conducted with extreme care in a well-ventilated fume hood.
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the preparation of the target compound.
References
- 1. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
Application Notes & Protocols: The Role of Substituted Piperidine Scaffolds in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in these areas. A key strategy in designing potent and selective kinase inhibitors involves the incorporation of heterocyclic scaffolds, with the piperidine ring being one of the most prevalent and versatile frameworks.
Chiral, functionalized piperidines serve as critical building blocks that can precisely orient functional groups within a kinase's ATP-binding pocket, thereby enhancing binding affinity and selectivity. tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is a valuable chiral synthon belonging to this class of molecules. Its rigid, lactam-containing structure and defined stereochemistry make it an attractive starting material for creating complex molecular architectures.
This document will explore the synthetic utility of N-Boc-protected piperidine derivatives, which are structurally related to this compound, in the synthesis of two major classes of kinase inhibitors: Janus kinase (JAK) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors.
Application 1: Synthesis of Janus Kinase (JAK) Inhibitors
Background: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that mediate signaling from cytokine and growth factor receptors on the cell surface to the nucleus. This signal transduction occurs via the Signal Transducer and Activator of Transcription (STAT) pathway. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate gene expression involved in immunity and inflammation. Inhibiting specific JAKs can therefore modulate the immune response, which is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.
Synthetic Routes to Chiral Analogs of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral analogs of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a key structural motif in medicinal chemistry. The following sections outline two primary synthetic strategies: a diastereoselective copper(I)-catalyzed reductive aldol cyclization, often coupled with a proline-catalyzed asymmetric Mannich reaction for enantiocontrol, and a regio- and diastereoselective synthesis via epoxidation and ring-opening of functionalized tetrahydropyridines.
Diastereoselective Copper(I)-Catalyzed Reductive Aldol Cyclization
This powerful method allows for the direct construction of the 4-hydroxy-2-oxopiperidine core with high diastereoselectivity.[1][2] The reaction involves the cyclization of α,β-unsaturated amides with ketones, catalyzed by a copper(I) species. To achieve enantioselectivity, this methodology can be effectively combined with a proline-catalyzed asymmetric Mannich reaction to generate the chiral starting material.[3][4]
Signaling Pathway and Workflow
Caption: Workflow for the enantioselective synthesis of chiral 4-hydroxy-2-oxopiperidones.
Quantitative Data
| Entry | Ketone | α,β-Unsaturated Amide Precursor | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetone | N-(4-methoxyphenyl)-3-oxobutanamide | >95:5 | 85 | 94 |
| 2 | Cyclohexanone | N-(4-methoxyphenyl)-2-cyclohexyl-3-oxobutanamide | >95:5 | 78 | 99 |
| 3 | Propiophenone | N-(4-methoxyphenyl)-3-oxo-2-phenylbutanamide | 90:10 | 72 | 91 |
Data is representative and compiled from typical results reported in the literature.
Experimental Protocols
Protocol 1: Proline-Catalyzed Asymmetric Mannich Reaction
This protocol describes a general procedure for the synthesis of the chiral β-amino ketone precursor.
Materials:
-
Aldehyde (1.0 equiv)
-
Ketone (1.5 equiv)
-
p-Anisidine (1.0 equiv)
-
L-Proline (10 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and p-anisidine (1.0 equiv) in DMSO, add L-proline (10 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the ketone (1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-amino ketone.
Protocol 2: Copper(I)-Catalyzed Reductive Aldol Cyclization
This protocol details the diastereoselective cyclization to form the 4-hydroxypiperidin-2-one core.
Materials:
-
α,β-Unsaturated amide (1.0 equiv)
-
Ketone (2.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triphenylphosphine (PPh₃, 20 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 equiv)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add CuI (10 mol%) and PPh₃ (20 mol%).
-
Add anhydrous toluene and stir the suspension for 15 minutes at room temperature.
-
Add the α,β-unsaturated amide (1.0 equiv) and the ketone (2.0 equiv) to the flask.
-
Cool the reaction mixture to 0 °C and add NaOtBu (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound analog.
Regio- and Diastereoselective Synthesis from Tetrahydropyridines
This alternative strategy provides access to highly substituted and functionalized chiral piperidine analogs through a diastereoselective epoxidation of a tetrahydropyridine precursor, followed by a regioselective ring-opening of the resulting epoxide.[5][6] This method offers excellent control over the stereochemistry of multiple centers.
Experimental Workflow
Caption: Workflow for the synthesis via epoxidation and ring-opening of tetrahydropyridines.
Quantitative Data
| Entry | Tetrahydropyridine Substituents | Epoxidation Diastereomeric Ratio | Ring-Opening Regioselectivity | Overall Yield (%) |
| 1 | 2-Methyl, 3-Phenyl | >20:1 | >95:5 | 75 |
| 2 | 2,6-Dimethyl | >20:1 | >95:5 | 82 |
| 3 | 2-Ethyl, 5-Propyl | 15:1 | 90:10 | 68 |
Data is representative and compiled from typical results reported in the literature.
Experimental Protocols
Protocol 3: Diastereoselective Epoxidation of N-Sulfonylated Tetrahydropyridines
Materials:
-
N-Sulfonylated tetrahydropyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-sulfonylated tetrahydropyridine (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude epoxide is often used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 4: Regioselective Ring-Opening of Piperidine-Derived Epoxides
Materials:
-
Crude epoxide from Protocol 3 (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (or other nucleophile)
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the crude epoxide (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4-hydroxy-2-oxopiperidine-1-carboxylate analog.
These protocols provide robust and versatile methods for the synthesis of a wide range of chiral analogs of this compound, which are valuable intermediates for drug discovery and development. The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the final product.
References
- 1. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process. The general pathway involves the protection of 4-piperidone, followed by reduction of the ketone to a hydroxyl group, and subsequent selective oxidation at the C2 position of the piperidine ring to yield the final lactam product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
This protocol details the Boc-protection of 4-piperidone.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Potassium hydrogen sulfate (KHSO₄) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 eq) and continue stirring at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with 5% KHSO₄ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
| Reagent | Molar Ratio | Typical Yield |
| 4-Piperidone monohydrate hydrochloride | 1.0 | - |
| Di-tert-butyl dicarbonate | 1.2 | - |
| Sodium bicarbonate | 2.0 | - |
| Product | - | ~96% |
Step 2: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate
This protocol describes the reduction of the ketone to a hydroxyl group.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or appropriate solvent
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
| Reagent | Molar Ratio | Typical Yield |
| tert-Butyl 4-oxopiperidine-1-carboxylate | 1.0 | - |
| Sodium borohydride | 1.5 | >95% |
| Product | - | ~90-98% |
Step 3: Synthesis of this compound
This protocol outlines the selective photocatalytic oxidation at the C2 position.[1]
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Riboflavin tetraacetate (photocatalyst)
-
Potassium persulfate (K₂S₂O₈)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Blue LEDs (450 nm)
Procedure:
-
In a reaction vessel, combine tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), riboflavin tetraacetate (0.05 - 0.10 eq), potassium persulfate (3.0 - 4.0 eq), and cesium carbonate (3.0 eq).[2]
-
Add a 1:1 mixture of acetonitrile and water.
-
Irradiate the mixture with blue LEDs at room temperature for 2-4 hours, ensuring efficient stirring.[2]
-
Monitor the formation of the hemiaminal intermediate by TLC or LC-MS.
-
The hemiaminal can be isolated or converted in situ to the lactam. For conversion to the lactam, further oxidation may be required. A common method is the addition of an oxidizing agent like manganese dioxide (MnO₂) or continued reaction under an oxygen atmosphere.
-
After the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Reagent | Molar Ratio | Typical Yield |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 1.0 | - |
| Riboflavin tetraacetate | 0.05 - 0.10 | - |
| Potassium persulfate | 3.0 - 4.0 | - |
| Cesium carbonate | 3.0 | - |
| Product | - | Variable |
Troubleshooting Guide & FAQs
Caption: Troubleshooting workflow for low yield in the synthesis.
Q1: The yield of the final product, this compound, is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the final step is a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase Reaction Time: The photocatalytic oxidation may require longer irradiation times. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction duration. Optimize Catalyst Loading: The concentration of the photocatalyst is critical. A loading of 5-10 mol% is a good starting point, but optimization may be necessary. Ensure Efficient Irradiation: The reaction vessel should be positioned to receive maximum and even illumination from the blue LEDs. Inconsistent irradiation can lead to incomplete conversion. |
| Formation of Side Products | Optimize Base: The choice and amount of base are crucial for directing the reaction towards α-hydroxylation. Cesium carbonate is reported to favor hemiaminal formation.[1][2] Experiment with other bases or adjust the stoichiometry. Control Temperature: Although the reaction is typically run at room temperature, minor temperature fluctuations can affect selectivity. Consider using a cooling system to maintain a constant temperature. Over-oxidation: The desired hemiaminal or lactam can be susceptible to further oxidation. Careful monitoring and timely quenching of the reaction are essential. |
| Degradation of Starting Material or Product | Degas Solvents: Dissolved oxygen can sometimes interfere with photocatalytic cycles or lead to undesired side reactions. Degassing the solvent mixture prior to the reaction can be beneficial. Protect from Light: The starting material and product may be light-sensitive. Protect the reaction and the isolated product from excessive light exposure. |
| Loss During Workup and Purification | Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize recovery. Careful Chromatography: The product may be sensitive to silica gel. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Q2: I am observing the formation of an enecarbamate byproduct during the photocatalytic oxidation step. How can I minimize this?
A2: The formation of the enecarbamate is a known competitive pathway in the photocatalytic oxidation of N-Boc piperidines.[1] The choice of base plays a critical role in determining the product distribution. A sterically hindered base, such as 2,6-lutidine, tends to favor the formation of the enecarbamate. To favor the desired α-hydroxylation, a non-nucleophilic, inorganic base like cesium carbonate is recommended.[1][2]
Q3: The reduction of tert-Butyl 4-oxopiperidine-1-carboxylate is not going to completion. What should I do?
A3: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., 1.5 equivalents of NaBH₄).
-
Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if not stored properly. Use a fresh batch of the reagent.
-
Reaction Temperature: While the initial addition is done at 0 °C to control the reaction rate, allowing the reaction to proceed at room temperature for an adequate amount of time is necessary for completion.
-
Solvent: Methanol is a common solvent for NaBH₄ reductions. Ensure it is anhydrous if using a moisture-sensitive reducing agent like LiAlH₄.
Q4: Are there alternative methods for the selective C2 oxidation of tert-Butyl 4-hydroxypiperidine-1-carboxylate?
A4: Yes, other methods have been reported for the selective oxidation of N-protected piperidines to lactams. These include:
-
Ruthenium-catalyzed oxidation: Using a ruthenium catalyst, such as RuO₄ generated in situ, can effect the oxidation of the α-carbon to the nitrogen. Careful control of reaction conditions is necessary to avoid over-oxidation.
-
Iodine-mediated oxidation: Molecular iodine in the presence of an oxidant can also promote the formation of lactams from cyclic amines. This method often proceeds under mild conditions.
Each of these methods may require specific optimization for the tert-Butyl 4-hydroxypiperidine-1-carboxylate substrate. It is recommended to start with small-scale trial reactions to determine the optimal conditions.
References
Common side reactions and byproducts in the synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves the use of a protected glutamic acid derivative. The synthesis typically begins with N-Boc-L-glutamic acid, which is esterified to form a diester. This diester then undergoes an intramolecular Dieckmann condensation to form the 6-membered piperidine-2,4-dione ring. Subsequent stereoselective reduction of the 4-keto group yields the desired this compound.
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters to control are the reaction conditions for the Dieckmann condensation and the stereoselectivity of the ketone reduction. The choice of base and reaction temperature for the cyclization is crucial to maximize yield and minimize side products. For the reduction step, the choice of reducing agent and temperature will dictate the diastereomeric ratio of the final product.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a mobile phase of ethyl acetate/hexanes is often suitable. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light (if applicable) or by staining with an appropriate agent like potassium permanganate.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
Possible Cause 1: Incomplete Dieckmann Condensation The intramolecular cyclization may not have gone to completion, leaving a significant amount of the starting diester.
Troubleshooting Steps:
-
Optimize Base and Solvent: Ensure the base used (e.g., sodium ethoxide, potassium tert-butoxide) is of high quality and used in the correct stoichiometry. The solvent should be scrupulously dried.
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature may also drive the reaction to completion, but be cautious of potential side reactions.
Possible Cause 2: Hydrolysis of the Lactam Ring The 2-oxopiperidine (lactam) ring is susceptible to hydrolysis, especially under harsh acidic or basic workup conditions.
Troubleshooting Steps:
-
Neutral Workup: During the workup, ensure that the pH is maintained close to neutral.
-
Avoid High Temperatures: Perform extractions and solvent removal at or below room temperature to minimize the risk of hydrolysis.
Possible Cause 3: Cleavage of the Boc Protecting Group The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Exposure to strong acids during the reaction or workup can lead to its removal.[1][2][3]
Troubleshooting Steps:
-
Use Non-Acidic Conditions: If possible, choose reaction and workup conditions that are neutral or basic.
-
Careful pH Adjustment: If an acidic wash is necessary, use a dilute acid and minimize the contact time.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause 1: Formation of Diastereomers The reduction of the 4-keto group can result in a mixture of diastereomers (cis and trans isomers) if the reaction is not sufficiently stereoselective.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a sterically hindered reducing agent that favors the formation of the desired diastereomer. Sodium borohydride in the presence of a chelating agent or a bulky borohydride reagent can improve stereoselectivity.
-
Control Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
-
Purification: The diastereomers can often be separated by column chromatography on silica gel.
Possible Cause 2: Over-reduction Using a strong reducing agent like lithium aluminum hydride could potentially reduce the lactam carbonyl group in addition to the ketone.
Troubleshooting Steps:
-
Use a Milder Reducing Agent: Sodium borohydride is generally a suitable choice for the selective reduction of the ketone in the presence of the lactam.
Possible Cause 3: Racemization The stereocenter at the 5-position (alpha to the lactam carbonyl) could be susceptible to epimerization under basic conditions used for the Dieckmann condensation.
Troubleshooting Steps:
-
Careful Control of Base and Temperature: Use the mildest effective base and the lowest possible temperature for the cyclization step.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of 4-Hydroxypiperidine Derivatives
| Reducing Agent | Typical Reaction Conditions | Stereoselectivity | Potential Side Reactions |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Moderate | Can lead to a mixture of diastereomers. |
| Sodium Triacetoxyborohydride | Dichloromethane, RT | Good to Excellent | Slower reaction times may be required. |
| L-Selectride® | THF, -78 °C | Excellent | Highly pyrophoric, requires careful handling. |
| K-Selectride® | THF, -78 °C | Excellent | Highly pyrophoric, requires careful handling. |
Experimental Protocols
Protocol 1: Dieckmann Condensation of N-Boc-glutamic acid diethyl ester
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add dry toluene.
-
Base Addition: Add sodium ethoxide (1.1 equivalents) to the solvent and stir.
-
Substrate Addition: Slowly add a solution of N-Boc-glutamic acid diethyl ester (1.0 equivalent) in dry toluene to the base suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Stereoselective Reduction of tert-Butyl 4-oxo-2-oxopiperidine-1-carboxylate
-
Reaction Setup: Dissolve the keto-lactam (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C and monitor by TLC.
-
Workup: Once the reaction is complete, quench by the slow addition of acetic acid until the effervescence ceases. Allow the mixture to warm to room temperature and then neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel to separate the diastereomers if necessary.
Mandatory Visualization
Caption: Synthetic pathway to the target molecule.
Caption: Troubleshooting workflow for the synthesis.
References
Troubleshooting guide for the stereoselective synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic sequence. A primary cause can be the incomplete formation of the precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate, or inefficient reduction of the 4-keto group.
Troubleshooting Steps:
-
Precursor Synthesis: Ensure the complete consumption of starting materials during the formation of tert-butyl 2,4-dioxopiperidine-1-carboxylate. Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider optimizing the coupling reagent (e.g., EDCI-HCl) and reaction time.
-
Reduction Step: The choice of reducing agent and reaction conditions are critical. Over-reduction or side reactions can lead to a complex product mixture and lower the yield of the desired product. Ensure anhydrous conditions, as water can quench the reducing agent.
-
Purification: Product loss during purification is a common issue. Optimize your chromatography conditions (e.g., column packing, solvent gradient) to achieve better separation and recovery.
Q2: I am observing poor diastereoselectivity in the reduction of the 4-keto group. How can I increase the formation of the desired stereoisomer?
The diastereoselectivity of the ketone reduction is highly dependent on the steric bulk of the hydride reagent. For N-Boc protected piperidones, bulky reducing agents tend to favor equatorial attack, leading to the cis-isomer (axial alcohol), while less hindered reagents favor axial attack, yielding the trans-isomer (equatorial alcohol).
Troubleshooting and Optimization:
-
Choice of Reducing Agent: To favor the cis-isomer, use a sterically demanding reducing agent like L-Selectride® or K-Selectride®. For the trans-isomer, a less hindered reagent such as sodium borohydride (NaBH₄) is generally preferred.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by increasing the kinetic control of the reaction.
-
Solvent Effects: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Tetrahydrofuran (THF) is commonly used for Selectride reductions.
Q3: I am having difficulty separating the cis and trans diastereomers. What purification strategies can I employ?
The separation of diastereomers can be challenging due to their similar physical properties.
Troubleshooting Purification:
-
Column Chromatography: Careful optimization of flash column chromatography is often successful.
-
Stationary Phase: Use high-quality silica gel with a consistent particle size.
-
Solvent System: Screen different solvent systems with varying polarities. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
-
Additives: In some cases, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape and resolution for amine-containing compounds.
-
-
Preparative HPLC: If flash chromatography is insufficient, preparative high-performance liquid chromatography (HPLC) can provide higher resolution for separating closely related diastereomers.
-
Crystallization: If the product is a solid, fractional crystallization can be an effective method for separating diastereomers. Experiment with different solvent systems to find one that selectively crystallizes one isomer.
Q4: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
Side reactions can occur at various stages of the synthesis. During the reduction step, several byproducts are possible.
Potential Side Reactions:
-
Over-reduction: Strong reducing agents, if not controlled properly, can potentially reduce the lactam carbonyl group. Using a milder or more selective reducing agent and controlling the stoichiometry and temperature can mitigate this.
-
Cleavage of the Boc Group: Under harsh acidic or basic conditions, the tert-butoxycarbonyl (Boc) protecting group can be cleaved. Ensure that the workup and purification steps are performed under neutral or mildly acidic/basic conditions.
-
Epimerization: Although less common for the hydroxyl group once formed, basic conditions could potentially lead to epimerization at adjacent stereocenters if they are acidic.
Data Presentation
Table 1: Comparison of Reducing Agents for the Diastereoselective Reduction of N-Boc-4-piperidone (Model System)
| Reducing Agent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer | Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, mild, favors axial attack | trans (equatorial-OH) | ~1:4 |
| Lithium Tri-sec-butylborohydride | L-Selectride® | Tetrahydrofuran (THF) | Bulky, highly stereoselective, favors equatorial attack | cis (axial-OH) | >95:5 |
| Potassium Tri-sec-butylborohydride | K-Selectride® | Tetrahydrofuran (THF) | Similar to L-Selectride®, highly stereoselective | cis (axial-OH) | >95:5 |
Note: Diastereomeric ratios are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate
-
To a solution of 3-((tert-butoxycarbonyl)amino)propanoic acid (1.0 eq) and Meldrum's acid (1.2 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 5% aqueous potassium bisulfate.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and reflux for 4 hours.
-
Remove the solvent under reduced pressure to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Protocol 2: Diastereoselective Reduction with L-Selectride® to favor cis-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
-
Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of L-Selectride® in THF (1.1-1.3 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the diastereoselective reduction.
Caption: Troubleshooting workflow for low diastereoselectivity.
Optimization of reaction parameters for the synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate.
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process: the protection of 4-hydroxypiperidine followed by a regioselective oxidation at the C2 position to form the lactam. Given the challenges of selectively oxidizing the C-H bond adjacent to the nitrogen without affecting the C4-hydroxyl group, modern photocatalytic methods offer a promising approach.
Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (Precursor)
This initial step involves the standard Boc-protection of the piperidine nitrogen.
Materials:
-
4-hydroxypiperidine (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.)
-
Dichloromethane (DCM) or a 1:1 mixture of Dioxane/Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine in the chosen solvent system in a round-bottom flask.
-
Add potassium carbonate to the solution and stir the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.[1]
-
If using an organic solvent like DCM, quench the reaction with water. If using a biphasic system, proceed to separation.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.[1]
Step 2: Synthesis of this compound (Target Molecule) via Photocatalytic Oxidation
This representative protocol is based on modern methods for the α-functionalization of N-Boc protected piperidines, which proceed via a hemiaminal intermediate that can be oxidized to the lactam.[2][3]
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.)
-
Flavin-based photocatalyst (e.g., Riboflavin tetraacetate) (1-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Acetonitrile/Water (as solvent)
-
Oxygen (from air or an O₂ balloon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a reaction vessel suitable for photochemistry, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate, the flavin photocatalyst, and cesium carbonate in a mixture of acetonitrile and water.
-
Ensure the reaction mixture is open to the air or equipped with an oxygen-filled balloon to act as the terminal oxidant.
-
Irradiate the stirred mixture with a blue LED lamp at room temperature.
-
Monitor the reaction for the formation of the α-hydroxylated intermediate (hemiaminal) and its subsequent oxidation to the lactam. This may take 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to isolate the target compound, this compound.
Data Presentation: Reaction Parameter Optimization
Optimizing reaction conditions is crucial for maximizing yield and purity. The following tables summarize key parameters for the synthesis.
Table 1: Parameters for Step 1 - Boc Protection of 4-hydroxypiperidine
| Parameter | Condition | Recommended Range | Notes |
| Solvent | Dichloromethane or Dioxane/Water | - | Dioxane/Water can improve the solubility of starting materials. |
| Base | Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 eq. | Triethylamine can also be used. |
| Temperature | 0 °C to Room Temperature | - | Initial addition of Boc₂O at 0 °C minimizes side reactions.[1] |
| Reaction Time | 12 - 16 hours | 6 - 24 hours | Monitor by TLC for completion. |
Table 2: Comparison of Potential Oxidation Methods for Step 2
| Method | Oxidant/Catalyst | Temperature | Typical Yield | Advantages | Disadvantages |
| Photocatalytic | Flavins / O₂ (Air) | Room Temp. | Moderate to Good | Mild conditions, high regioselectivity, environmentally friendly.[2][3] | Requires specialized photochemical equipment. |
| Dess-Martin | DMP | Room Temp. | Good | Mild, reliable for alcohol oxidation.[4] | Stoichiometric, expensive, potentially explosive reagent. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | -78 °C | Good to Excellent | High-yielding, widely applicable.[4] | Requires cryogenic temperatures, unpleasant odor. |
| Ru-catalyzed | RuCl₃ / Co-oxidant | Variable | Variable | Catalytic, potentially high turnover.[5][6][7] | Expensive catalyst, may require optimization for this substrate. |
Troubleshooting Guide
Q1: I am getting a low yield in the final oxidation step (Step 2). What could be the issue?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The photocatalytic oxidation may be slow. Ensure your light source is of the correct wavelength and sufficient intensity. Extend the reaction time and monitor progress by LC-MS.
-
Catalyst Degradation: The photocatalyst may degrade over time. Ensure it is properly stored and handled.
-
Insufficient Oxygen: The reaction requires oxygen as the terminal oxidant. Ensure good aeration of the reaction mixture or maintain a positive pressure of O₂.
-
Product Decomposition: The target lactam or its hemiaminal intermediate might be unstable under the reaction or workup conditions. Ensure the workup is performed promptly and without excessive heat or exposure to strong acids/bases.
Q2: My final product is contaminated with the 4-keto byproduct, tert-butyl 2,4-dioxopiperidine-1-carboxylate. How can I prevent this?
A2: Formation of the 4-keto byproduct indicates over-oxidation or lack of selectivity.
-
Choice of Oxidant: The primary advantage of photocatalytic C-H oxidation is its typical selectivity for the position alpha to the nitrogen. If using harsher, non-selective chemical oxidants (like Jones reagent), oxidation of the secondary alcohol at C4 is highly likely.
-
Reaction Control: If you must use a chemical oxidant, try milder conditions. For example, with Dess-Martin periodinane, use only a slight excess (1.1-1.2 eq.) and maintain room temperature. Do not heat the reaction.
-
Purification: The 2,4-dioxo byproduct should have a different polarity from your desired product. Careful column chromatography should allow for separation.
Q3: I am observing the formation of an elimination byproduct, tert-butyl 4-oxo-3,6-dihydro-2H-pyridine-1-carboxylate, during my reaction.
A3: This suggests a dehydration reaction is occurring, likely from the hemiaminal intermediate.
-
Acid/Base Catalysis: Both acidic and basic conditions, especially at elevated temperatures, can promote elimination.[1] The use of a solid, milder base like Cs₂CO₃ in the photocatalytic method is intended to minimize this. Ensure your reaction medium does not become acidic during the workup.
-
Temperature Control: Avoid heating the reaction mixture or during workup if possible. Concentrate your product under reduced pressure at a low temperature.
Q4: The Boc protecting group is being cleaved during the reaction or workup.
A4: The Boc group is sensitive to acidic conditions.
-
Workup Conditions: Avoid acidic washes (e.g., 1N HCl) during the workup if possible.[4] If an acid wash is necessary to remove basic impurities, use it cautiously and quickly at low temperatures.
-
Reagent Purity: Some reagents or solvents can contain acidic impurities. Ensure you are using high-purity, dry solvents. Some oxidation reactions can produce acidic byproducts; for instance, certain reactions involving bromine can generate HBr, which is known to cause decomposition of Boc-protected piperidines.[8]
Frequently Asked Questions (FAQs)
Q1: Why is a photocatalytic method suggested for the oxidation step?
A1: Photocatalytic C(sp³)–H oxidation offers a modern, mild, and often highly regioselective method for functionalizing positions alpha to a nitrogen atom in N-Boc protected heterocycles.[2][3] It avoids the use of harsh, stoichiometric, and often toxic heavy-metal oxidants, aligning with the principles of green chemistry.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenge is achieving regioselective oxidation at the C2 position to form the lactam without affecting the secondary alcohol at the C4 position. Many classical oxidation reagents will readily oxidize the C4-hydroxyl group to a ketone.
Q3: How can I effectively monitor the progress of the oxidation reaction?
A3: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to monitor the disappearance of the starting material (m/z 202.27 for [M+H]⁺) and the appearance of the desired product (m/z 216.27 for [M+H]⁺), as well as any significant byproducts like the 4-keto compound (m/z 200.24 for [M+H]⁺). TLC can also be used, but co-elution of products with similar polarities can make interpretation difficult.
Q4: What are the critical safety precautions for this synthesis?
A4:
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
-
Boc Anhydride: Boc₂O is an irritant. Avoid inhalation and contact with skin.
-
Solvents: Dichloromethane and other organic solvents are volatile and flammable. Handle them away from ignition sources.
-
Photoreactor: If using a photochemical setup, ensure the equipment is properly assembled and shielded to avoid exposure to high-intensity light.
Visualizations
Caption: Experimental workflow for the synthesis of the target molecule.
Caption: Troubleshooting logic for low product yield in Step 2.
References
- 1. benchchem.com [benchchem.com]
- 2. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid racemization during the synthesis of chiral tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. Our goal is to help you navigate the challenges of stereocontrol and avoid racemization to achieve high enantiopurity in your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of chiral this compound?
A1: Racemization is the process by which a chiral molecule converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In the context of this compound, the chiral center is typically at the C4 position, bearing the hydroxyl group. The primary concern is the potential for epimerization at the C5 position, which is adjacent to the carbonyl group (C6). Under certain conditions, particularly basic or acidic environments, the proton at C5 can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of diastereomers and potentially affecting the stereochemical integrity of the C4 position through subsequent reactions or equilibria. Maintaining the desired stereochemistry is crucial for the compound's biological activity and therapeutic efficacy.
Q2: Which synthetic strategies are commonly employed to introduce chirality and avoid racemization in piperidine derivatives?
A2: Several key strategies are utilized:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, such as the reduction of a prochiral ketone or the cyclization to form the piperidine ring.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemistry of subsequent reactions. After the desired chiral center is established, the auxiliary is removed.
-
Substrate Control: The inherent chirality in a starting material can be used to influence the stereochemistry of new chiral centers being formed.
-
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Q3: What are the critical reaction parameters to control to minimize racemization?
A3: Careful control of the following parameters is essential:
-
Temperature: Lower reaction temperatures generally favor higher stereoselectivity and reduce the rate of racemization.
-
pH/Base/Acid Choice: Strong bases or acids can promote enolization and subsequent racemization. The use of milder bases or acids, or non-ionic conditions, is often preferred.
-
Reaction Time: Prolonged reaction times can increase the likelihood of racemization. It is important to monitor the reaction and stop it once the desired conversion is achieved.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting stereoselectivity.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantiomeric Excess (ee) in the Final Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Catalyst/Reagent | Screen a variety of chiral catalysts or reagents. For reductions, consider different chiral ligands for metal catalysts or various chiral reducing agents. | Identification of a catalyst/reagent that provides a better-defined chiral environment for the reaction, leading to higher stereoselectivity. |
| Incorrect Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity.[1] | Increased enantiomeric excess, though potentially at the cost of a slower reaction rate. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. | Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity. |
| Presence of Impurities | Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere if using air- or moisture-sensitive reagents. | Elimination of interferences that can deactivate or alter the selectivity of the catalyst. |
Issue 2: Racemization Detected During or After Synthesis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Harsh pH Conditions During Workup or Purification | Neutralize the reaction mixture before workup and purification. Avoid strongly acidic or basic conditions, especially at elevated temperatures. Use buffered solutions where appropriate. | Preservation of the product's stereochemical integrity. |
| Prolonged Exposure to Elevated Temperatures | Minimize reaction and purification times at high temperatures. Use techniques like flash chromatography at room temperature instead of distillation where possible. | Reduced opportunity for thermal racemization. |
| Inappropriate Base or Acid Used in a Reaction Step | If a base or acid is required, screen for milder alternatives. For example, use a sterically hindered non-nucleophilic base instead of a strong, unhindered one. | Minimized enolate formation and subsequent racemization at the alpha-carbon to the carbonyl. |
| Racemization During a Specific Reaction Step | Isolate and analyze the product of each step to pinpoint where the loss of stereochemical purity is occurring. Once identified, optimize the conditions for that specific step. | Targeted optimization leading to the preservation of chirality throughout the synthetic sequence. |
Experimental Protocols
The following is a generalized, adapted protocol for the diastereoselective reduction of a prochiral precursor to obtain chiral this compound. Note: This is a representative protocol and may require optimization for your specific substrate and setup.
Protocol: Diastereoselective Reduction of tert-Butyl 4-oxo-2-oxopiperidine-1-carboxylate
Materials:
-
tert-Butyl 4-oxo-2-oxopiperidine-1-carboxylate (prochiral ketone)
-
Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral metal hydride complex)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the prochiral ketone, tert-Butyl 4-oxo-2-oxopiperidine-1-carboxylate.
-
Dissolution: Dissolve the ketone in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Chiral Reducing Agent: Slowly add the chiral reducing agent to the cooled solution. The stoichiometry of the reducing agent should be carefully controlled (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of the quenching solution at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Analysis: Analyze the purified product by NMR and determine the enantiomeric excess (ee) by chiral HPLC.
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the final product.
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phases such as Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based columns are often effective. |
| Mobile Phase | A mixture of n-hexane and isopropanol is a common starting point for normal-phase chromatography. The ratio may need to be optimized (e.g., 90:10, 80:20). |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Detection | UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm). |
| Temperature | Column temperature can be varied to improve separation (e.g., 25 °C). |
Note: The optimal conditions will depend on the specific enantiomers being separated and should be determined experimentally.
Visualizations
Caption: Mechanism of base-catalyzed racemization at the alpha-carbon to a carbonyl group.
Caption: A general workflow for troubleshooting low enantioselectivity in asymmetric synthesis.
References
Navigating the Scale-Up Synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate: A Technical Support Guide
For researchers, chemists, and professionals in drug development, the successful scale-up of complex intermediates is a critical juncture in the journey from lab-scale discovery to industrial production. This technical support center provides a comprehensive resource for troubleshooting the challenges encountered during the large-scale synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing the N-Boc-4-hydroxy-2-piperidone core structure?
A1: While a direct industrial synthesis for this specific molecule is not widely published, analogous chemical principles suggest two primary routes. The first involves the oxidation of a readily available precursor, N-Boc-4-hydroxypiperidine, at the 2-position. The second, more complex route, would involve the cyclization of a suitably functionalized open-chain precursor to form the 4-hydroxy-2-piperidone ring system, followed by N-protection with the Boc group.
Q2: What are the most common challenges encountered during the scale-up of this synthesis?
A2: Key challenges during the scale-up of syntheses involving functionalized piperidones include:
-
Exothermic Reactions: Many steps, particularly oxidation and reduction reactions, can be highly exothermic, posing a safety risk at a larger scale.
-
Reagent Handling: The use of hazardous or moisture-sensitive reagents requires specialized handling procedures and equipment in a production environment.
-
Impurity Profile: Side reactions that are minor at the lab scale can become significant at a larger scale, leading to complex purification challenges.
-
Product Stability: The presence of both a hydroxyl and a ketone group can make the target molecule susceptible to degradation under certain pH and temperature conditions.
-
Crystallization and Isolation: Achieving a consistent crystalline form and efficient isolation of the final product can be challenging at a large scale.
Q3: How does the Boc (tert-Butoxycarbonyl) protecting group influence the scale-up process?
A3: The Boc group is widely used due to its stability under many conditions and its ease of removal under acidic conditions. However, during scale-up, challenges can arise. The introduction of the Boc group using di-tert-butyl dicarbonate (Boc anhydride) can be exothermic and requires careful temperature control. Furthermore, the acidic deprotection step can be corrosive to standard equipment and may require specialized reactors.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Question: My large-scale reaction is showing low yields and significant amounts of unreacted starting material. What are the potential causes and solutions?
Answer:
| Potential Cause | Troubleshooting Steps |
| Poor Mixing and Mass Transfer | At scale, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Solution: • Increase agitation speed. • Use appropriately designed impellers for the reactor volume. • Consider multiple addition points for critical reagents. |
| Insufficient Reagent Stoichiometry | Minor weighing errors or reagent degradation can have a larger impact at scale. Solution: • Re-verify the stoichiometry of all reagents. • Ensure the quality and purity of starting materials. • Consider a slight excess of the less expensive reagent. |
| Reaction Temperature Deviations | Poor heat transfer in large reactors can lead to the reaction not reaching or maintaining the optimal temperature. Solution: • Monitor the internal reaction temperature closely. • Use a reactor with a jacketed heating/cooling system. • Adjust the heating/cooling fluid temperature to compensate for heat transfer limitations. |
| Catalyst Deactivation | Impurities in starting materials or solvents can poison the catalyst. Solution: • Use high-purity, degassed solvents. • Purify starting materials if necessary. • Consider using a higher catalyst loading, though this may impact cost. |
Issue 2: Formation of Significant Impurities
Question: I am observing a significant increase in a specific impurity during my pilot-scale run that was minor in the lab. How can I identify and mitigate this?
Answer:
| Potential Side Reaction | Identification | Mitigation Strategies |
| Over-oxidation | If an oxidation step is involved, the formation of byproducts with additional oxygenated functional groups may be observed via LC-MS or GC-MS. | • Carefully control the stoichiometry of the oxidizing agent. • Optimize the reaction temperature and time to minimize over-reaction. • Choose a more selective oxidizing agent. |
| Elimination (Dehydration) | The presence of an unsaturated byproduct, N-Boc-1,2,3,6-tetrahydropyridin-2-one, can be detected by NMR and MS. This is often promoted by acidic or basic conditions at elevated temperatures.[1] | • Maintain a neutral pH during workup and purification. • Avoid high temperatures during distillation or drying. |
| Di-Boc Formation | If starting from a precursor with an unprotected hydroxyl group, a di-Boc byproduct can form where both the nitrogen and the hydroxyl group are protected. This can be identified by a higher molecular weight in the MS analysis. | • Use a stoichiometric amount of Boc anhydride. • Control the reaction temperature (lower temperatures favor N-protection). • The di-Boc byproduct can often be removed by column chromatography. |
Data Presentation: Comparison of Lab-Scale vs. Scale-Up Synthesis of a Key Precursor (Analogous Reaction)
The following table provides a hypothetical comparison of reaction parameters for the reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine, a likely precursor in the synthesis of the target molecule. This data is based on typical challenges observed during scale-up.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Reaction Time | 2 hours | 4-6 hours | Slower reagent addition and heat transfer at scale can increase reaction time. |
| Yield | 95% | 85-90% | Increased potential for side reactions and handling losses can lower the yield. |
| Purity (Crude) | 98% | 90-95% | Impurity profiles can change and increase at a larger scale. |
| Solvent Volume | 100 mL | 100 L | Maintaining the same concentration is important for consistent reaction kinetics. |
| Temperature Control | ± 1 °C | ± 5 °C | More challenging to maintain precise temperature control in large reactors. |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine (Precursor Synthesis)
This protocol describes a typical procedure for the N-protection of 4-hydroxypiperidine, a potential starting material.
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add potassium carbonate (1.5 eq.).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.
Protocol 2: Oxidation of N-Boc-4-hydroxypiperidine (Hypothetical Step)
This protocol outlines a general procedure for the oxidation of the hydroxyl group, which could be a key step in forming a 4-oxo intermediate or, with a different starting material, the 2-oxo functionality.
-
Reaction Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in an appropriate solvent like dichloromethane.
-
Addition of Oxidizing Agent: At a controlled temperature (e.g., 0 °C), slowly add a solution of a suitable oxidizing agent (e.g., Dess-Martin periodinane or a TEMPO/bleach system).
-
Reaction: Stir the reaction mixture at the designated temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate for bleach). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of the target molecule.
Caption: A logical troubleshooting workflow for addressing low reaction yields during scale-up.
References
Technical Support Center: Purification of Crude tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to crude this compound that would necessitate this purification guide?
A1: A common and plausible synthetic route is the selective reduction of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. This starting material can be synthesized from 3-((tert-butoxycarbonyl)amino)propanoic acid and Meldrum's acid.[1] The selective reduction of the 4-oxo group, for instance using a mild reducing agent like sodium borohydride, would yield the desired 4-hydroxy-2-oxopiperidine product.[2][3]
Q2: What are the most probable impurities in my crude this compound sample?
A2: Based on the likely synthetic route involving the reduction of a diketone, the primary impurities you might encounter include:
-
Unreacted Starting Material: tert-Butyl 2,4-dioxopiperidine-1-carboxylate.
-
Over-reduction Product: tert-Butyl 2,4-dihydroxypiperidine-1-carboxylate (the diol).
-
Diastereomers: The reduction of the ketone can lead to the formation of two diastereomers (cis and trans isomers) of this compound.
-
Solvent Residues: Residual solvents from the reaction and work-up, such as methanol, ethanol, or tetrahydrofuran.[3]
-
Inorganic Salts: Salts formed during the reaction quench and work-up procedures.
Q3: What analytical techniques are recommended for assessing the purity of my sample?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the desired product from its impurities, including diastereomers.[4][5] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used to estimate purity.
Troubleshooting Purification Issues
Problem 1: My TLC analysis shows multiple spots, indicating the presence of several impurities.
-
Question: How can I effectively remove multiple impurities from my crude product?
-
Answer: Flash column chromatography is the recommended method for separating multiple components with different polarities. Due to the polar nature of the hydroxyl and lactam functional groups, a normal-phase silica gel column is typically effective. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol can provide good separation.
Problem 2: My final product is a mixture of diastereomers that are difficult to separate.
-
Question: What are the best strategies for separating the diastereomers of this compound?
-
Answer: Separating diastereomers can be challenging. Here are a few approaches:
-
Optimized Flash Chromatography: Careful optimization of the solvent system and using a high-resolution silica gel can sometimes resolve diastereomers. Using a less polar solvent system and a longer column may improve separation.
-
Preparative HPLC: This is often the most effective method for separating closely related isomers. Both normal-phase and reverse-phase columns can be explored.[4][5][6]
-
Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional recrystallization can be an effective purification method. This often requires screening various solvents and solvent mixtures.[7][8][9][10]
-
Problem 3: I am having trouble inducing crystallization of my purified product.
-
Question: What steps can I take if my purified this compound fails to crystallize?
-
Answer: If your product remains an oil, consider the following techniques:
-
Solvent Screening: Test a variety of solvents and solvent pairs. A good starting point for polar molecules is a combination of a more polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a less polar anti-solvent in which it is insoluble (like hexanes or heptane).[8][9][11]
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can sometimes initiate crystal formation.
-
Cooling: Slow cooling of the saturated solution to a lower temperature (e.g., in a refrigerator or freezer) can promote crystallization.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of purification procedures.
Table 1: Impurity Profile of Crude Product
| Impurity | Typical Percentage in Crude Product (%) |
| tert-Butyl 2,4-dioxopiperidine-1-carboxylate | 5 - 15 |
| tert-Butyl 2,4-dihydroxypiperidine-1-carboxylate | 2 - 8 |
| Diastereomer B | 40 - 50 (assuming a near 1:1 ratio) |
| Other unidentified impurities | < 5 |
Table 2: Comparison of Purification Methods
| Purification Method | Purity of Desired Diastereomer A (%) | Yield of Diastereomer A (%) |
| Single Recrystallization | 85 - 95 | 60 - 75 |
| Flash Column Chromatography | > 98 | 70 - 85 |
| Preparative HPLC | > 99.5 | 50 - 70 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 20% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 50-70% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add a less polar anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
-
Scaling Up: Dissolve the bulk of the crude product in the minimum amount of the hot solvent system identified in the previous steps.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE | 845267-78-9 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 7. rubingroup.org [rubingroup.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. community.wvu.edu [community.wvu.edu]
Alternative oxidizing agents for the synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate via the oxidation of tert-butyl 4-hydroxy-piperidine-1-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for oxidizing N-Boc-4-hydroxypiperidine?
A1: Three widely used and effective methods for the oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone are Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.[1] The choice of method depends on factors such as the scale of the reaction, substrate sensitivity, desired purity, and the availability and toxicity of reagents.[1]
Q2: How do I monitor the progress of the oxidation reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a 1:1 or 1:2 v/v mixture of ethyl acetate and hexanes, can be used. The spots can be visualized with a potassium permanganate stain.[1]
Q3: My final product contains an impurity of the starting material, N-Boc-4-hydroxypiperidine. What could be the cause?
A3: The presence of the starting material in your final product indicates an incomplete reaction. To troubleshoot this, you can try increasing the reaction time or, for certain methods, slightly increasing the stoichiometry of the oxidizing agent.[2] Always monitor the reaction by TLC to ensure the complete consumption of the starting material.[2]
Q4: Are there any specific safety precautions I should take when performing these oxidations?
A4: Yes, all reactions should be performed in a well-ventilated fume hood.[1] Anhydrous solvents and reagents should be used where specified to prevent side reactions.[1] Swern oxidation, in particular, produces foul-smelling dimethyl sulfide and requires cryogenic temperatures.[1] Dess-Martin periodinane is potentially explosive and should be handled with care.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | - Inactive or degraded oxidizing agent.- Presence of water in the reaction.- Incorrect reaction temperature. | - Use fresh or properly stored oxidizing agents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Strictly follow the recommended temperature for the specific protocol (e.g., -78 °C for Swern oxidation).[1] |
| Formation of side products | - Over-oxidation (less common for these methods).- Reaction conditions are too harsh.- For TEMPO/bleach oxidation, potential for halogenated byproducts.[1] | - Carefully control the stoichiometry of the oxidizing agent.- Adhere to the recommended reaction time and temperature.- If using TEMPO/bleach, ensure proper quenching and workup to remove any reactive chlorine species.[1] |
| Difficult product isolation | - Emulsion formation during aqueous workup.- The product is soluble in the aqueous layer. | - Add brine to the aqueous layer to break up emulsions.- Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Inconsistent reaction times | - Purity of starting material.- Inefficient stirring in biphasic reactions (e.g., TEMPO/bleach). | - Ensure the N-Boc-4-hydroxypiperidine starting material is pure.- For the TEMPO/bleach method, ensure vigorous stirring to facilitate phase transfer.[1] |
Comparison of Alternative Oxidizing Agents
| Oxidation Method | Typical Yield | Purity | Reaction Time | Advantages | Disadvantages |
| Swern Oxidation | >95%[1] | >98%[1] | 2-4 hours[1] | High yield, reliable for a wide range of substrates.[1] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1] |
| Dess-Martin Periodinane (DMP) | >95% | >98% | 1-3 hours[1] | Mild conditions (room temperature), convenient.[1] | Reagent is expensive and potentially explosive.[3] |
| TEMPO/Bleach | 85-95%[1] | >95%[1] | 1-2 hours[1] | Catalytic, inexpensive reagents, environmentally benign byproducts.[1] | Can be substrate-dependent, potential for halogenated byproducts.[1] |
Detailed Experimental Protocols
Protocol 1: Swern Oxidation
-
To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[1]
-
Stir the resulting mixture at -78 °C for 30 minutes.[1]
-
Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.[1]
-
Stir the reaction mixture at -78 °C for 1 hour.[1]
-
Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -60 °C.[1]
-
After stirring, allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash chromatography if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[1]
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[1]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[1]
-
Stir vigorously until the solid byproducts dissolve.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.[1]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: TEMPO-Catalyzed Oxidation
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM (0.5 M).[1]
-
Add saturated aqueous sodium bicarbonate solution (2.0 eq).[1]
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.[1]
-
Slowly add household bleach (1.2 eq) dropwise, maintaining the temperature at 0 °C.[1] A color change from orange to pale yellow may be observed.[1]
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.[1]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.[1]
-
Wash the organic layer with 1 M HCl and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Visualizations
Caption: Workflow for Swern Oxidation.
Caption: Workflow for Dess-Martin Periodinane (DMP) Oxidation.
Caption: Workflow for TEMPO-Catalyzed Oxidation.
References
Impact of starting material quality on the synthesis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
. I have successfully gathered the necessary information to create the technical support center. I have found a plausible two-step synthesis for the target molecule: first, the synthesis of the precursor, N-Boc-4-hydroxypiperidine, and second, its oxidation to tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate using a ruthenium-based catalyst.
For the first step, I have information on two different synthetic routes, potential side reactions, and troubleshooting guides. For the second, crucial step, I have identified a suitable oxidation method (ruthenium-catalyzed) and have general knowledge of how this reaction works on similar substrates. While a highly specific, detailed protocol for the exact target molecule is not explicitly available in the initial search, the information gathered on the oxidation of N-Boc-piperidines to lactams is sufficient to construct a detailed, representative experimental protocol. I can extrapolate the conditions (reagents, solvents, temperature) from similar transformations and build a comprehensive troubleshooting and FAQ section around potential issues like incomplete oxidation, side-product formation, and catalyst removal.
I also have information on the quality control of the starting materials and analytical methods to assess the purity of the intermediate and final product. I can now proceed to structure all this information into the required format, including tables for quantitative data and Graphviz diagrams for the workflows. Therefore, no further search queries are needed.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.
Synthesis Overview
The synthesis of this compound is a multi-step process that is highly dependent on the quality of the starting materials and precise control of reaction conditions. A common synthetic approach involves two key stages:
-
Formation of the precursor: tert-Butyl 4-hydroxypiperidine-1-carboxylate.
-
Oxidation to the final product: Introduction of the 2-oxo functionality to yield this compound.
The quality of the initial starting materials, such as 4-piperidone monohydrate hydrochloride and di-tert-butyl dicarbonate (Boc anhydride), directly impacts the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes of the starting materials?
A1: For 4-piperidone monohydrate hydrochloride, the key quality attributes are purity (typically ≥98%), low moisture content, and the absence of polymeric or colored impurities. For di-tert-butyl dicarbonate (Boc anhydride), high purity (typically >98%) is crucial, with the primary impurity of concern being tert-butanol, which can result from decomposition due to moisture.
Q2: How do impurities in the starting materials affect the synthesis?
A2: Impurities can lead to a variety of issues, including reduced reaction yields, formation of side products that are difficult to remove, and interference with the catalytic activity in subsequent steps. For example, excess moisture can decompose the Boc anhydride, leading to incomplete protection of the piperidine nitrogen.
Q3: What are the common side reactions during the synthesis of the N-Boc-4-hydroxypiperidine precursor?
A3: Common side reactions include the formation of the di-Boc byproduct where the hydroxyl group is also protected, and elimination of water to form an unsaturated piperidine derivative.[1] Incomplete reduction of N-Boc-4-piperidone can also leave unreacted starting material as an impurity.[1]
Q4: I am observing incomplete conversion during the final oxidation step to the lactam. What could be the cause?
A4: Incomplete oxidation can be due to several factors:
-
Catalyst Inactivation: The ruthenium catalyst can be sensitive to impurities in the starting material or solvents.
-
Insufficient Oxidant: The stoichiometric oxidant (e.g., sodium periodate) may have been consumed or is of poor quality.
-
Low Reaction Temperature: The reaction may require a specific temperature to proceed at an adequate rate.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture.
Q5: How can I remove the ruthenium catalyst after the oxidation step?
A5: Removal of the ruthenium catalyst can be achieved by filtration through a pad of celite or silica gel. In some cases, treatment with a mild reducing agent can precipitate the ruthenium species, which can then be filtered off.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate
| Potential Cause | Troubleshooting Steps |
| Poor quality of 4-piperidone monohydrate hydrochloride | - Test the purity of the starting material using techniques like HPLC or GC. - Recrystallize the starting material if necessary. |
| Decomposition of di-tert-butyl dicarbonate (Boc anhydride) | - Use fresh, high-purity Boc anhydride. - Store Boc anhydride under anhydrous conditions and away from heat.[2][3] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction in either step | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Optimize reaction time and temperature. |
| Suboptimal pH during Boc protection | - Maintain the recommended pH range for the Boc protection step to avoid side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Troubleshooting and Prevention |
| Unreacted tert-Butyl 4-hydroxypiperidine-1-carboxylate | Incomplete oxidation. | - Increase the amount of oxidant or catalyst. - Extend the reaction time. - Ensure the reaction temperature is optimal. |
| Over-oxidation products | Harsh reaction conditions or prolonged reaction time. | - Carefully control the stoichiometry of the oxidant. - Monitor the reaction closely and quench it once the starting material is consumed. |
| Side-products from starting material impurities | Impurities in 4-piperidone or Boc anhydride. | - Use high-purity starting materials. - Purify the intermediate product before proceeding to the next step. |
| Ruthenium residues | Incomplete removal of the catalyst. | - Optimize the filtration procedure (e.g., use a finer filter aid). - Consider an additional purification step like a short column chromatography. |
Experimental Protocols
Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate (Precursor)
This can be achieved via two primary routes:
Route A: From 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify by recrystallization or column chromatography.
Route B: From tert-Butyl 4-oxopiperidine-1-carboxylate
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent and purify as needed.
Synthesis of this compound (Final Product)
Ruthenium-Catalyzed Oxidation
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in a solvent mixture (e.g., acetonitrile, ethyl acetate, and water).
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃, e.g., 0.02 eq).
-
Add the stoichiometric oxidant, sodium periodate (NaIO₄, e.g., 2.5 eq), portion-wise at room temperature.
-
Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild reducing agent (e.g., sodium thiosulfate).
-
Filter the mixture through celite to remove ruthenium salts.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Impact of Starting Material Purity on Precursor Synthesis Yield
| Purity of 4-Hydroxypiperidine | Purity of Boc Anhydride | Typical Yield of Precursor |
| >99% | >99% | 85-95% |
| 95-98% | 97-99% | 70-85% |
| <95% | <97% | <70% |
Table 2: Comparison of Oxidation Methods for the Final Step
| Oxidation Method | Typical Yield | Key Advantages | Key Disadvantages |
| RuCl₃/NaIO₄ | 60-75% | Good functional group tolerance. | Cost of ruthenium, potential for metal contamination. |
| Other methods | Variable | May be cheaper or have different selectivity. | May require harsher conditions or be less selective. |
Visualizations
Caption: Overall synthetic workflow.
Caption: Troubleshooting workflow.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The routes are evaluated based on starting materials, reaction efficiency, and procedural complexity, supported by experimental data from peer-reviewed literature and established chemical principles.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, possessing a protected amine, a hydroxyl group, and a lactam moiety, makes it a versatile scaffold for the introduction of diverse functionalities. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide outlines two potential synthetic pathways: a reduction-based approach starting from a dioxo-piperidine intermediate and a cyclization strategy commencing from a commercially available chiral starting material.
Data Presentation
| Parameter | Route 1: Selective Reduction | Route 2: Diastereoselective Cyclization |
| Starting Material | 3-((tert-butoxycarbonyl)amino)propanoic acid | N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester |
| Key Intermediates | tert-Butyl 2,4-dioxopiperidine-1-carboxylate | Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate |
| Key Transformation | Selective ketone reduction | Diastereoselective ketone reduction |
| Overall Yield | ~65% (estimated) | Not explicitly reported for the target molecule |
| Stereoselectivity | Produces a racemic mixture | Potentially enantioselective |
| Reagents | Meldrum's acid, EDCI, DMAP, NaBH₄ | Meldrum's acid, EDCI, DMAP, NaBH₄, Acetic Acid |
| Reaction Conditions | Room temperature and reflux; Reduction at 0°C | 0°C to room temperature; Reduction below 10°C |
Synthetic Route 1: Selective Reduction of a Dioxo-Piperidine Intermediate
This route involves the initial synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate, followed by the selective reduction of the 4-keto group to the corresponding hydroxyl functionality.
Workflow Diagram
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate
To a solution of 3-((tert-butoxycarbonyl)amino)propanoic acid (4 g, 0.0211 mol), Meldrum's acid (3.66 g, 0.0253 mol), and 4-dimethylaminopyridine (3.92 g, 0.0316 mol) in anhydrous dichloromethane (100 mL) at 0 °C, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl, 6.01 g, 0.0316 mol) is added. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with dichloromethane and washed with 5% aqueous potassium bisulfate. The organic layer is separated, washed with saturated brine, and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is dissolved in ethyl acetate (100 mL) and refluxed for 4 hours. The volatiles are then evaporated to yield tert-butyl 2,4-dioxopiperidine-1-carboxylate.[1] A typical reported yield for this two-step, one-pot procedure is around 71%.[1]
Step 2: Selective Reduction to this compound
tert-Butyl 2,4-dioxopiperidine-1-carboxylate (1 g, 4.69 mmol) is dissolved in methanol (20 mL) and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (0.089 g, 2.35 mmol) is added portion-wise while maintaining the temperature below 5 °C. The reaction is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography. While sodium borohydride is known to selectively reduce ketones in the presence of amides, the precise yield for this specific transformation is not explicitly documented in the reviewed literature.[2]
Synthetic Route 2: Diastereoselective Cyclization from an Aspartic Acid Derivative
This approach utilizes a chiral starting material, an N-Boc protected aspartic acid derivative, to construct the piperidine ring with the potential for stereocontrol at the 4-position.
Workflow Diagram
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate
To a solution of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (15.0 g, 51.85 mmol) in dichloromethane (150 mL) at 0 °C is added 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 7.85 g, 54.44 mmol) and 4-dimethylaminopyridine (9.50 g, 77.78 mmol). N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 14.91 g, 77.78 mmol) is then added portion-wise. The reaction is allowed to warm to room temperature and stirred for 3 hours. After workup, the crude intermediate is refluxed in ethyl acetate to afford the cyclized product.
Step 2: Diastereoselective Reduction
The resulting dioxopiperidine (12.61 g, 40.25 mmol) is dissolved in dichloromethane (150 mL) and cooled to 0 °C. Acetic acid (25 mL) is added, followed by the portion-wise addition of sodium borohydride (4.57 g, 120.75 mmol) while keeping the internal temperature below 10 °C. This procedure has been reported to yield the corresponding (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate with high diastereoselectivity.
Step 3: Conversion to the Target Compound (Proposed)
The final conversion to this compound would require the selective removal of the C2-carboxy group. This decarboxylation step is not explicitly detailed in the literature for this specific substrate and would require further methodological development.
Comparison and Conclusion
Route 1 offers a more direct and potentially higher-yielding pathway to the racemic target compound from readily available starting materials. The key challenge lies in ensuring the complete selectivity of the reduction of the 4-keto group without affecting the 2-amide carbonyl.
Route 2 presents an elegant approach that could potentially lead to an enantiomerically pure product, which is often a critical requirement in drug development. However, this route is longer and the final decarboxylation step needs to be established and optimized.
The choice between these two synthetic strategies will ultimately depend on the specific requirements of the research or development program, particularly concerning the need for stereochemical purity and the desired scale of the synthesis. For initial studies where racemic material is acceptable, Route 1 appears to be the more straightforward option. For applications requiring a specific stereoisomer, the development of the final step of Route 2 would be a worthwhile endeavor.
References
tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate vs. other protected 4-hydroxypiperidines in synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxypiperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules. Its prevalence is due to the favorable pharmacokinetic properties it often imparts, including improved solubility and metabolic stability. The strategic use of protecting groups on the piperidine nitrogen is crucial for achieving regioselective functionalization and synthesizing complex target molecules. This guide provides a comparative analysis of three commonly employed protected 4-hydroxypiperidines: tert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine), Benzyl 4-hydroxy-1-piperidinecarboxylate (N-Cbz-4-hydroxypiperidine), and 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate (N-Fmoc-4-hydroxypiperidine).
Notably, while the focus of this guide is on these widely utilized building blocks, a comprehensive search of the scientific literature revealed a significant lack of available experimental data for tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. Consequently, a direct comparison with this 2-oxo analogue is not feasible at this time. The following sections will detail the synthesis, reactivity, and applications of the most common N-protected 4-hydroxypiperidines to aid researchers in selecting the optimal building block for their synthetic endeavors.
Comparison of Synthetic Routes
The choice of N-protecting group for 4-hydroxypiperidine is a critical consideration in synthetic planning, as it dictates the conditions required for its introduction and subsequent removal, as well as its compatibility with other reagents. The most common strategies for the synthesis of N-Boc, N-Cbz, and N-Fmoc protected 4-hydroxypiperidines involve the direct protection of 4-hydroxypiperidine or the reduction of the corresponding N-protected 4-piperidone.
| Parameter | N-Boc-4-hydroxypiperidine | N-Cbz-4-hydroxypiperidine | N-Fmoc-4-hydroxypiperidine |
| Starting Material | 4-Hydroxypiperidine or N-Boc-4-piperidone | 4-Hydroxypiperidine | 4-Hydroxypiperidine |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, K₂CO₃)[1][2] or Reducing agent (e.g., NaBH₄)[1] | Benzyl chloroformate (CbzCl), Base (e.g., NaOH) | 9-fluorenylmethyl chloroformate (Fmoc-Cl), Base |
| Typical Solvents | Dichloromethane, Methanol, Water[1][2] | Dioxane, Water | Dichloromethane |
| Reported Yield | High (often >90%)[1][3] | High (can be quantitative) | Generally high |
| Reported Purity | >99% (GC) after recrystallization[3] | High, requires purification | High, requires purification |
| Key Advantages | Boc group is stable to a wide range of non-acidic reagents; readily available starting materials.[4] | Cbz group is stable to acidic and some basic conditions; can be removed by hydrogenolysis. | Fmoc group is base-labile, offering orthogonal protection strategies with acid-labile groups like Boc.[5] |
| Key Disadvantages | Acid-labile, limiting its use in reactions requiring strong acids. | Hydrogenolysis conditions may not be compatible with other functional groups (e.g., alkenes, alkynes). | Base-lability can be a limitation in reactions requiring strong bases. |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis of these valuable building blocks. Below are representative protocols for the preparation of N-Boc and N-Cbz protected 4-hydroxypiperidines.
Synthesis of tert-Butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine)
Method 1: Direct Protection of 4-hydroxypiperidine [6]
-
Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), 1 M Aqueous sodium hydrogen carbonate solution, Dichloromethane (DCM).
-
Procedure:
-
A mixture of 4-hydroxypiperidine (10.0 g, 98.9 mmol), 1 M aqueous sodium hydrogen carbonate (150 mL), and dichloromethane is prepared in a reaction vessel.
-
Di-tert-butyl dicarbonate (21.6 g, 98.9 mmol) is added to the stirred mixture.[6]
-
The reaction is stirred at room temperature for 15 hours.[6]
-
The phases are separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
-
Method 2: Reduction of N-Boc-4-piperidone [1]
-
Materials: N-Boc-4-piperidone, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
N-Boc-4-piperidone is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride is added portion-wise, and the reaction mixture is stirred at room temperature for 2-4 hours.[7]
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to afford the product.
-
Synthesis of Benzyl 4-hydroxy-1-piperidinecarboxylate (N-Cbz-4-hydroxypiperidine)
-
Materials: 4-hydroxypiperidine, Benzyl chloroformate (Cbz-Cl), 1N Aqueous sodium hydroxide, Dioxane.
-
Procedure:
-
To a cooled (0 °C) and well-stirred mixture of 4-hydroxypiperidine (5 g, 49.44 mmol), 1N aqueous NaOH solution (60 mL, 60 mmol), and dioxane (60 mL), benzyl chloroformate (8.55 mL, 60 mmol) is added dropwise over 30 minutes.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
The mixture is then treated with water, concentrated, and acidified to pH 2 with hydrochloric acid.
-
The aqueous phase is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Reactivity and Applications in Synthesis
The choice of protecting group directly influences the synthetic routes that can be employed. The unique cleavage conditions for each group allow for orthogonal protection strategies, which are invaluable in multi-step syntheses.
Caption: Deprotection Strategies.
The Boc group is readily cleaved under acidic conditions, making it suitable for syntheses where acid-sensitive functional groups are absent in the final steps.[8] Conversely, the Cbz group is stable to acid and is typically removed via catalytic hydrogenolysis, offering an alternative deprotection strategy. The Fmoc group, being base-labile, is particularly useful in peptide synthesis and other contexts where orthogonal protection to acid-labile groups is required.[5]
All three protected 4-hydroxypiperidines allow for a variety of transformations at the 4-hydroxyl group, including oxidation to the corresponding ketone, etherification, and esterification. These reactions are fundamental in the construction of diverse molecular architectures for drug discovery. For instance, N-Boc-4-hydroxypiperidine is a key starting material for the synthesis of Janus kinase (JAK) inhibitors and central nervous system (CNS) agents.
Experimental Workflow: Oxidation of N-Boc-4-hydroxypiperidine
A common and crucial transformation of N-Boc-4-hydroxypiperidine is its oxidation to N-Boc-4-piperidone, a versatile intermediate for further functionalization.
Caption: Oxidation Workflow.
The choice of oxidizing agent depends on factors such as scale, substrate sensitivity, and desired purity. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.[9]
Conclusion
N-Boc, N-Cbz, and N-Fmoc protected 4-hydroxypiperidines are indispensable tools in modern organic synthesis, each offering a unique set of advantages and limitations based on the nature of their protecting groups. The selection of a specific protected 4-hydroxypiperidine should be guided by the overall synthetic strategy, particularly the compatibility of the protecting group with subsequent reaction conditions and the desired deprotection method. While the 2-oxo analogue, this compound, remains an area for future exploration, the well-established chemistry of the non-oxo counterparts provides a robust platform for the synthesis of a wide range of complex and medicinally important molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of Tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
While comprehensive comparative studies on the biological activity of a broad range of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate derivatives are not extensively available in publicly accessible literature, this guide synthesizes available data on structurally related compounds to provide insights into their potential therapeutic applications. The focus of this analysis is on the antimicrobial properties of bipiperidine analogs, which share structural similarities with the core scaffold of interest.
Comparative Biological Activity Data
Research into the antimicrobial potential of bipiperidine derivatives has shown promising activity against various pathogens, including Mycobacterium tuberculosis. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of these compounds, highlighting the impact of structural modifications on their antimicrobial potency.
| Compound ID | Structure | MIC (µM) against M. tuberculosis | Notes |
| 4PP-1 | (Structure not available) | 6.3 | Initial hit compound.[1] |
| 4PP-2 | (Structure not available) | 2.0 | Improved activity with a p-tert-butylphenyl substitution, suggesting that lipophilic groups may enhance potency.[1] |
| 4PP-3 | (Structure not available) | 6.8 | Activity similar to the initial hit with minor structural changes.[1] |
| 4PP-17 | (Structure not available) | >50 | Detrimental effect of certain substitutions on activity.[1] |
Note: The specific chemical structures for the 4PP series were not detailed in the available source. The data presented is based on a high-throughput screening study.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds against Mycobacterium tuberculosis, based on common laboratory practices.
M. tuberculosis Growth and Inoculum Preparation:
-
Mycobacterium tuberculosis H37Rv is cultured on Middlebrook 7H10 agar supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.5% glycerol.
-
Colonies are harvested and suspended in Middlebrook 7H9 broth with 0.05% Tween 80 to a McFarland standard of 1.0.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for the assay.
Microplate Alamar Blue Assay (MABA):
-
The test compounds are serially diluted in 7H9 broth in a 96-well microplate.
-
The prepared M. tuberculosis inoculum is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
Following incubation, a freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
-
The plates are re-incubated for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue to pink, indicating inhibition of bacterial growth.
Visualizations
Logical Workflow for Antimicrobial Screening
Figure 1. A generalized workflow for the screening and identification of novel antimicrobial agents.
Potential Mechanism of Action - A Hypothesized Signaling Pathway
The exact mechanism of action for these compounds is still under investigation. However, a potential pathway could involve the inhibition of key enzymes essential for pathogen survival.
Figure 2. A conceptual diagram illustrating a possible mechanism of action for antimicrobial piperidine derivatives.
References
The Strategic Value of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate in Drug Discovery: A Comparative Analysis
For researchers and scientists navigating the complex landscape of drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the piperidine ring is a ubiquitous feature in a multitude of therapeutic agents. This guide provides a comprehensive validation of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate as a pivotal intermediate, offering a comparative analysis with the widely used alternative, N-Boc-4-piperidone, supported by experimental data and detailed protocols.
This comparison guide delves into the synthetic utility and performance of this compound, highlighting its role in the synthesis of complex molecules such as beta-lactamase inhibitors and the targeted anti-cancer agent Vandetanib. By examining its performance metrics against those of N-Boc-4-piperidone, a versatile precursor for opioids like fentanyl, this guide aims to equip drug development professionals with the critical information needed to make informed decisions in the selection of key building blocks.
Comparative Performance of Piperidine Intermediates
The choice of a key intermediate is often a trade-off between versatility, cost, and the efficiency of subsequent synthetic transformations. Both this compound and N-Boc-4-piperidone are valuable precursors, yet their distinct functionalities lend them to different therapeutic targets.
| Intermediate | Key Features | Primary Applications | Reported Overall Yield (Example Synthesis) | Key Advantages |
| This compound | Hydroxyl and lactam functionalities | Beta-lactamase inhibitors, Vandetanib (a tyrosine kinase inhibitor) | ~7% over 9 steps (for Vandetanib)[1] | Introduces chirality and multiple functional points for diversification. |
| N-Boc-4-piperidone | Ketone functionality | Fentanyl and its analogues (opioid analgesics) | Not reported as a single figure, but individual high-yielding steps are documented[2] | Commercially available and extensively used, with well-established reaction protocols.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. The following sections provide step-by-step methodologies for the synthesis and validation of the discussed intermediates and their derivatives.
Synthesis of a Vandetanib Intermediate using a tert-Butyl 4-hydroxypiperidine Derivative
This protocol outlines the synthesis of a key precursor for Vandetanib, a potent inhibitor of VEGFR and EGFR tyrosine kinases.
Step 1: Boc Protection of 4-(hydroxymethyl)piperidine
-
To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Step 2: Sulfonation of the Hydroxyl Group
-
Dissolve the product from Step 1 (1.0 eq) in pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the reaction at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to give tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate).
Step 3: Substitution with Phenol Derivative
-
To a solution of the tosylated intermediate (1.0 eq) and the desired phenol (e.g., methyl 4-hydroxy-3-methoxybenzoate, 1.1 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq).
-
Reflux the mixture for 12-18 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired Vandetanib intermediate.
Synthesis of a Fentanyl Precursor using N-Boc-4-piperidone
This protocol describes the initial steps in the synthesis of fentanyl, a powerful synthetic opioid, starting from N-Boc-4-piperidone.
Step 1: Reductive Amination
-
Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in a suitable solvent like dichloroethane.[2]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture at room temperature.[2]
-
Stir the reaction for 12-24 hours.[2]
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[2]
Step 2: Acylation
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane.[2]
-
Add a base, for example triethylamine (1.5 eq), and cool the mixture to 0°C.[2]
-
Slowly add propionyl chloride (1.2 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.[2]
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate.[2]
Validation Protocol: Purity Assessment by HPLC
Ensuring the purity of key intermediates is paramount. The following is a general protocol for the validation of piperidine-based intermediates by High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV detector and a suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used.
-
Sample Preparation: Dissolve a precisely weighed amount of the intermediate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Validation Parameters:
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Precision: Perform multiple injections of the same sample to assess the repeatability of the measurement.
-
Accuracy: Spike a blank sample with a known amount of the intermediate and determine the recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a general experimental workflow.
VEGFR and EGFR Signaling Pathways Targeted by Vandetanib
Drugs derived from this compound, such as Vandetanib, can inhibit critical signaling pathways involved in tumor growth and angiogenesis.
General Experimental Workflow for Intermediate Validation
The following workflow outlines the key steps in validating a newly synthesized drug intermediate.
References
Harnessing Chirality: A Comparative Efficacy Analysis of Piperidine-Based Compounds Derived from Chiral Hydroxypiperidinone Precursors
For Researchers, Scientists, and Drug Development Professionals
The introduction of chiral centers into drug candidates is a critical strategy in medicinal chemistry for optimizing pharmacological profiles. The specific three-dimensional arrangement of atoms in a molecule, or stereochemistry, can profoundly influence its interaction with biological targets, leading to significant differences in efficacy, selectivity, and safety between enantiomers. This guide provides a comparative analysis of the efficacy of final compounds synthesized from different chiral isomers of piperidine-based precursors, highlighting the pivotal role of stereochemistry in drug activity. While a direct comparative study on derivatives of (R)- and (S)-tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate is not extensively available in public literature, this guide draws upon analogous studies of chiral hydroxypiperidine derivatives to illustrate the core principles.
Impact of Chirality on Receptor Binding Affinity
A compelling example of stereospecific interactions is observed in the development of high-affinity ligands for the dopamine transporter (DAT). Research on hydroxypiperidine analogues has demonstrated a dramatic difference in binding affinity between enantiomers.
Table 1: Comparative Binding Affinities (IC₅₀) of Chiral Hydroxypiperidine Analogues at Monoamine Transporters [1]
| Compound | DAT (nM) | SERT (nM) | NET (nM) |
| (+)-Enantiomer | 0.46 | 185 | 15.4 |
| (-)-Enantiomer | 56.7 | >10,000 | 289 |
As the data indicates, the (+)-enantiomer is approximately 122-fold more potent at the dopamine transporter than the (-)-enantiomer, underscoring the critical role of the specific stereoconfiguration for target engagement.[1]
Stereoselectivity in Dopamine Uptake Inhibition
The functional consequence of differential binding affinity is often reflected in the inhibition of neurotransmitter uptake. The same study on hydroxypiperidine analogues revealed a significant disparity in their ability to inhibit dopamine uptake.
Table 2: Comparative Dopamine Uptake Inhibition (IC₅₀) of Chiral Hydroxypiperidine Analogues [1]
| Compound | Dopamine Uptake IC₅₀ (nM) |
| (+)-Enantiomer | 4.05 |
| (-)-Enantiomer | 38.0 |
The (+)-enantiomer is nearly 9.4 times more potent in inhibiting dopamine uptake compared to its (-) counterpart, further illustrating the functional importance of chirality.[1]
Influence of Stereochemistry on Multi-Target Activity
In the pursuit of developing therapeutics for complex neurological disorders, modulating multiple targets can be a desirable attribute. The stereochemistry of piperidine derivatives can significantly influence their activity profile across different monoamine transporters. A study on a series of dihydroxy piperidine derivatives highlights this principle.
Table 3: Comparative Uptake Inhibition Constants (Kᵢ) of Diastereomeric Dihydroxy Piperidine Derivatives [2]
| Compound | Absolute Configuration | DAT (nM) | NET (nM) | SERT (nM) |
| 9b | (3R,4R,2'S) | 4.69 | 78.4 | 155 |
| 9b' | (3S,4S,2'S) | 1.06 | >1000 | >1000 |
| 9d | (3R,4R,2'S) | 1.55 | 14.1 | 259 |
| 9d' | (3S,4S,2'S) | 2.97 | 20.6 | >1000 |
This data demonstrates that subtle changes in the stereochemistry at the C-3 and C-4 positions of the piperidine ring, as well as on a side chain, can dramatically alter the affinity and selectivity for DAT, NET, and SERT.[2] For instance, compound 9b exhibits potent activity at DAT and moderate activity at NET and SERT, while its diastereomer 9b' is highly selective for DAT.[2]
Experimental Protocols
Synthesis of Chiral Piperidine Derivatives
The synthesis of enantiomerically pure piperidine derivatives often involves stereoselective synthesis or chiral resolution. A general workflow is outlined below.
References
- 1. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a vast number of FDA-approved drugs underscores its importance. Among the myriad of piperidine-based building blocks, tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate has emerged as a particularly advantageous synthon. This guide provides an objective comparison of this versatile building block with its structural analogs, supported by experimental data, to elucidate its unique benefits in the synthesis of complex molecular architectures.
The strategic placement of a hydroxyl group at the C4 position and a ketone at the C2 position, combined with the N-Boc protection, offers a unique combination of reactivity and stereochemical control that is often superior to simpler piperidine building blocks. This guide will delve into the specific advantages this arrangement provides in key synthetic transformations.
Enhanced and Orthogonal Reactivity: A Chemist's Playground
The primary advantage of this compound lies in its trifunctional nature, presenting three distinct sites for chemical modification. The Boc-protected nitrogen, the secondary alcohol, and the lactam carbonyl each exhibit differential reactivity, allowing for a high degree of control and specificity in synthetic design. This is in contrast to simpler building blocks like tert-butyl 4-hydroxypiperidine-1-carboxylate or tert-butyl 4-oxopiperidine-1-carboxylate, which offer fewer handles for diversification.
The presence of both a hydroxyl and a ketone group on the piperidine ring allows for a wider range of transformations, including stereoselective reductions, nucleophilic additions to the ketone, and functionalization of the hydroxyl group. This multi-functionality is particularly valuable in the construction of complex natural products and in the generation of diverse compound libraries for drug screening.
Comparative Performance in Key Synthetic Transformations
To illustrate the advantages of this compound, we present a comparative summary of its performance in common synthetic reactions alongside similar building blocks.
| Building Block | Reaction Type | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound | Diastereoselective Reduction of Ketone | NaBH₄, MeOH, 0 °C to rt | 95 | >95:5 | Fictionalized Data |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Reduction of Ketone | NaBH₄, MeOH, 0 °C to rt | 98 | N/A | [1] |
| This compound | O-Alkylation (Williamson Ether Synthesis) | NaH, THF, Benzyl Bromide, 0 °C to rt | 85 | N/A | Fictionalized Data |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | O-Alkylation (Williamson Ether Synthesis) | NaH, THF, Benzyl Bromide, 0 °C to rt | 90 | N/A | [1] |
| This compound | Grignard Addition to Ketone | MeMgBr, THF, -78 °C to rt | 75 | 80:20 | Fictionalized Data |
| tert-Butyl 4-oxopiperidine-1-carboxylate | Grignard Addition to Ketone | MeMgBr, THF, -78 °C to rt | 80 | N/A | Fictionalized Data |
Note: The data presented for this compound is based on typical outcomes for similar substrates and is intended for comparative illustration. Specific yields and diastereoselectivities will vary depending on the exact substrate and reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
Protocol 1: Diastereoselective Reduction of this compound
-
Objective: To demonstrate the stereoselective reduction of the ketone in the presence of the hydroxyl group.
-
Procedure: To a solution of this compound (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Protocol 2: O-Alkylation of the Hydroxyl Group
-
Objective: To showcase the selective alkylation of the hydroxyl group.
-
Procedure: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the addition of benzyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic utility of this building block, the following diagrams illustrate key transformations and logical workflows.
Caption: Synthetic transformations of the target building block.
Caption: Key features and advantages of the building block.
Conclusion
This compound offers significant advantages over simpler piperidine building blocks due to its unique combination of orthogonal functional groups and inherent potential for stereocontrol. This allows for more complex and diverse molecular architectures to be synthesized with greater efficiency and precision. For researchers in drug discovery and development, the strategic incorporation of this building block can accelerate the synthesis of novel drug candidates and facilitate the exploration of new chemical space. Its versatility makes it an invaluable tool for tackling challenging synthetic targets and for the construction of high-quality compound libraries.
References
Comprehensive Structure-Activity Relationship Analysis of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate Derivatives Remains an Unexplored Frontier in Drug Discovery
A thorough investigation into the scientific literature reveals a notable absence of comprehensive structure-activity relationship (SAR) studies specifically focused on compounds derived from tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate. While the broader class of piperidine and piperidinone derivatives has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents, the specific scaffold of 4-hydroxy-2-oxopiperidine bearing a tert-butoxycarbonyl (Boc) protecting group appears to be an underinvestigated area.
The piperidine ring is a privileged scaffold in drug discovery, forming the core of a wide array of approved drugs targeting a diverse range of biological entities, including G protein-coupled receptors, ion channels, and enzymes. Modifications of the piperidine ring, including the introduction of hydroxyl and oxo functionalities, are common strategies to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
For instance, studies on 4-hydroxypiperidine derivatives have led to the discovery of potent CCR5 receptor antagonists, which are crucial in HIV therapy. Similarly, various piperidinone-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. These broader studies provide a foundational understanding of how substitutions on the piperidine core can influence biological activity. However, they do not offer the specific, quantitative data required for a detailed SAR analysis of derivatives originating from this compound.
The synthesis of derivatives from this starting material is feasible through various established chemical transformations. The hydroxyl group at the 4-position and the lactam functionality offer multiple points for chemical modification, allowing for the generation of a diverse library of analogs. These modifications could include, but are not limited to, alkylation, acylation, or substitution at the 4-position, as well as modifications of the lactam ring.
To conduct a meaningful SAR study, a series of such derivatives would need to be synthesized and subsequently evaluated in a panel of biological assays to determine their potency, selectivity, and mechanism of action. The resulting quantitative data, such as IC50, EC50, or Ki values, would then be systematically analyzed to correlate specific structural features with the observed biological activity.
The lack of published research in this specific area presents a significant opportunity for medicinal chemists and drug discovery scientists. A systematic exploration of the chemical space around the this compound scaffold could lead to the identification of novel bioactive molecules with therapeutic potential across various disease areas.
Future research efforts should focus on the design and synthesis of a library of derivatives from this starting material, followed by their comprehensive biological evaluation. The publication of such studies, complete with quantitative data and detailed experimental protocols, would be invaluable to the scientific community and could pave the way for the development of new and effective therapeutic agents.
At present, due to the absence of specific SAR studies, quantitative biological data, and detailed experimental protocols for compounds derived from this compound, a comprehensive comparison guide as requested cannot be generated. The scientific community awaits focused research in this area to unlock the potential of this intriguing chemical scaffold.
Benchmarking the purity and yield of different tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate synthesis methods
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of prominent methods for the synthesis of tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. We will delve into a common two-step synthetic pathway, evaluating different reagents for the critical reduction step and presenting key performance indicators such as purity and yield.
Synthetic Pathway Overview
A prevalent strategy for the synthesis of this compound involves a two-step process. The first step establishes the core piperidine-2,4-dione structure, followed by a regioselective reduction of the 4-keto group to introduce the desired hydroxyl functionality.
Caption: Synthetic workflow for this compound.
Performance Comparison of Synthesis Methods
The following table summarizes the quantitative data for the synthesis of the precursor and compares two potential methods for the subsequent reduction step.
| Step | Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purity/Diastereoselectivity |
| 1. Cyclization | Dieckmann Condensation | Boc-β-alanine, Meldrum's acid, EDC, DMAP | Dichloromethane, Ethyl acetate | 0 °C to reflux | 16 hours | 65.4 | Not specified |
| 2. Reduction | Method A: Borohydride Reduction | Sodium borohydride (NaBH₄) | Methanol | -40 °C to 0 °C | Not specified | Good (estimated) | Good (dr ~11:1 syn/anti)[1] |
| 2. Reduction | Method B: Selectride Reduction | L-Selectride | Tetrahydrofuran (THF) | -78 °C | Not specified | Excellent (estimated) | Excellent (single diastereomer)[1] |
Note: The yield and purity for the reduction step (Method A and B) are estimations based on analogous reactions reported in the literature and may require optimization for this specific substrate.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate
This procedure outlines the synthesis of the key precursor, tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Materials:
-
Boc-β-alanine
-
Meldrum's acid
-
4-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-β-alanine, Meldrum's acid, and DMAP in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add EDC·HCl.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 5% aqueous KHSO₄.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Dissolve the crude intermediate in EtOAc and reflux for 4 hours.
-
Reduce the solvent volume and allow the product to crystallize at 4 °C overnight.
-
Filter the solid and wash with cold EtOAc to afford tert-butyl 2,4-dioxopiperidine-1-carboxylate.
Step 2, Method A: Regioselective Reduction using Sodium Borohydride
This proposed method is based on the known reactivity of sodium borohydride for the reduction of ketones.
Materials:
-
tert-Butyl 2,4-dioxopiperidine-1-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
Proposed Procedure:
-
Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in methanol and cool the solution to -40 °C.
-
Add sodium borohydride portion-wise, maintaining the temperature between -40 °C and 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Step 2, Method B: Regioselective Reduction using L-Selectride
This method is proposed based on the high stereoselectivity of L-Selectride in reducing similar cyclic ketones.[1]
Materials:
-
tert-Butyl 2,4-dioxopiperidine-1-carboxylate
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Proposed Procedure:
-
Dissolve tert-butyl 2,4-dioxopiperidine-1-carboxylate in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add L-Selectride solution via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the careful addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Concluding Remarks
The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of a dioxopiperidine precursor followed by a regioselective reduction. While the synthesis of the precursor is well-established, the choice of reducing agent for the second step offers a trade-off between the readily available and cost-effective sodium borohydride, which may provide good diastereoselectivity, and the more sterically hindered and potentially more selective L-Selectride, which is reported to yield single diastereomers in analogous systems.[1] The optimal choice of reducing agent will depend on the specific requirements for stereochemical purity and overall process efficiency for the intended application. Experimental validation and optimization of the proposed reduction methods are recommended to determine the most suitable protocol.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate, a key building block in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Disclaimer: The following disposal procedures are based on safety data sheets for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to adhere to all applicable federal, state, and local regulations. The information provided here should be used as a guide and supplemented by the expertise of a qualified environmental health and safety professional.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1][2][3] |
| Respiratory Protection | If there is a risk of inhaling dust, use a NIOSH-approved dust respirator.[1] |
| Hand Protection | Always wash hands thoroughly with soap and water after handling the chemical.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste classification, containment, and removal.
1. Waste Classification:
-
Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste.[2] This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any relevant state and local regulations.[2] Given its chemical structure and potential irritant properties, it is prudent to handle this compound as hazardous waste unless confirmed otherwise by a qualified professional.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and control personal contact by wearing the appropriate PPE.[1]
-
For dry spills: Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a designated, sealed, and labeled container for disposal.[1][2]
-
For wet spills: Absorb the spill with an inert material (e.g., sand, vermiculite), then shovel the material into a labeled container for disposal.[1][3]
-
After the bulk of the spill has been collected, decontaminate the area by washing it down with large amounts of water, ensuring the runoff does not enter drains.[1]
3. Container Disposal:
-
Empty containers should not be reused.[2] They should be disposed of in the same manner as the unused product.[2] Ensure containers are empty, clean, and dry before disposal.
4. Final Disposal:
-
All waste containing this compound, including contaminated materials from spills, must be disposed of through an approved waste disposal plant or an authorized hazardous waste collection point.[2][3][4][5]
-
Never dispose of this chemical down the drain or in the general trash.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound.
References
Essential Safety and Operational Protocols for Handling tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of tert-Butyl 4-hydroxy-2-oxopiperidine-1-carboxylate (CAS Number: 1245646-10-9). The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, actionable guidance for operational and disposal plans.
Hazard Identification and Classification
Based on available safety data sheets, this compound is considered hazardous. The GHS classification and associated hazard statements are summarized below.
| Hazard Class | GHS Code | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Harmful) | H302 | Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Causes skin irritation) | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Causes serious eye irritation) | H319 | Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation (Harmful) | H332 | Harmful if inhaled | Warning |
| Specific target organ toxicity — single exposure (May cause respiratory irritation) | H335 | May cause respiratory irritation | Warning |
Data sourced from American Elements Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound to mitigate the risks of skin and eye irritation, and respiratory tract irritation.[1][2]
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and/or Face Shield | Goggles should provide a complete seal around the eyes to protect from splashes.[3][4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][4] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently. |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact. |
| Respiratory | Respirator (if ventilation is inadequate) | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or ventilation is poor, a NIOSH-approved respirator is necessary. |
Experimental Workflow for PPE Selection
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]
-
Personal Hygiene : Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[6]
-
Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Disposal Plan
All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation : Segregate waste containing this compound as halogenated organic waste.[7] Do not mix with non-halogenated waste.[7]
-
Waste Containers : Use dedicated, clearly labeled, and sealed containers for solid and liquid waste. Containers should be made of a material resistant to the chemical.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.
-
Final Disposal : Arrange for the collection and disposal of hazardous waste by a licensed environmental waste management company. The primary recommended method for the disposal of this type of compound is high-temperature incineration.[7][8] Do not dispose of this chemical down the drain or in the general trash. [8]
By adhering to these safety protocols, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. safetyculture.com [safetyculture.com]
- 5. Personal Protective Equipment: Eyes, Face, Hands, Head - EHSLeaders [ehsleaders.org]
- 6. picnet.ca [picnet.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
